5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMBQGHXNMPNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Structural Properties of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical and structural properties of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. As a halogenated derivative of the pharmacologically significant aminotetralin scaffold, this compound presents considerable interest for researchers and professionals in drug discovery and medicinal chemistry. This document delineates its molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential biological significance and applications of this molecule, drawing insights from the well-documented activities of related aminotetralin analogs. Detailed experimental protocols and data interpretations are provided to support further investigation and application of this compound.
Introduction
The 1-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules are particularly recognized for their interactions with central nervous system (CNS) targets, including serotonin and dopamine receptors. The strategic introduction of halogen atoms, such as bromine, onto this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine represents a synthetically accessible yet underexplored derivative within this class, offering a unique substitution pattern that warrants detailed investigation for its potential in developing novel therapeutic agents.
Molecular Structure and Chemical Properties
The chemical identity and fundamental properties of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine are summarized below. While a specific CAS number for this exact amine has not been identified in public databases, its direct precursor, 5,7-dibromo-1-tetralone, is registered under CAS number 159639-61-9[1].
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | - |
| Molecular Formula | C₁₀H₁₁Br₂N | - |
| Molecular Weight | 305.01 g/mol | - |
| Canonical SMILES | C1C(C2=C(C=C(C=C2)Br)Br)CCN1 | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not Assigned | - |
| Precursor CAS | 159639-61-9 (for 5,7-dibromo-1-tetralone) | [1] |
| Predicted LogP | 3.5 - 4.5 | (Based on analogs) |
| Predicted pKa | 9.0 - 9.5 (for the amine) | (Based on analogs) |
Proposed Synthetic Pathway
A robust and logical synthetic route to 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves a two-step process starting from the commercially available or synthetically accessible 5,7-dibromo-1-tetralone. This approach leverages the well-established reductive amination reaction.
Figure 1: Proposed two-step synthesis of the target compound.
Synthesis of 5,7-Dibromo-1-tetralone
The synthesis of the key intermediate, 5,7-dibromo-1-tetralone, can be achieved through the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid. A general protocol for the synthesis of a similar compound, 7-Bromo-1-tetralone, involves the cyclization of 4-(4-bromophenyl)butanoic acid using a dehydrating agent like polyphosphoric acid[2].
Experimental Protocol:
-
Bromination of 4-phenylbutyric acid: To a solution of 4-phenylbutyric acid in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide or bromine) and a Lewis acid catalyst (e.g., iron(III) bromide). The reaction is typically stirred at room temperature until completion.
-
Intramolecular Friedel-Crafts Acylation: The resulting dibrominated phenylbutyric acid is then treated with a strong acid, such as polyphosphoric acid, and heated to induce cyclization to form 5,7-dibromo-1-tetralone[2].
-
Purification: The crude product is purified by crystallization or column chromatography.
Reductive Amination of 5,7-Dibromo-1-tetralone
Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes[3]. This can be performed in a one-pot reaction or in a stepwise manner involving the formation and subsequent reduction of an imine. An iron-catalyzed reductive amination of ketones to primary amines using ammonia and hydrogen has been reported as an effective method[4].
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 5,7-dibromo-1-tetralone, a suitable solvent (e.g., methanol or ethanol), an ammonia source (e.g., aqueous ammonia), and a catalyst (e.g., an iron-based catalyst or a common reducing agent like sodium cyanoborohydride)[4][5].
-
Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is subjected to an aqueous workup. The final product is purified by column chromatography or crystallization.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR | Aromatic protons (2H, singlets or doublets, δ 7.0-7.5 ppm), benzylic proton (1H, multiplet, δ 3.5-4.0 ppm), aliphatic protons (6H, multiplets, δ 1.5-3.0 ppm), amine protons (2H, broad singlet, exchangeable with D₂O). | The aromatic region will show signals for the two protons on the brominated ring. The benzylic proton at C1 will be shifted downfield due to the adjacent amine group. The aliphatic protons of the tetralin ring will appear as complex multiplets. The amine protons will be a broad, exchangeable signal. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), benzylic carbon (δ 50-60 ppm), aliphatic carbons (δ 20-40 ppm). | The spectrum will show distinct signals for the aromatic carbons, with those bonded to bromine appearing at characteristic chemical shifts. The benzylic carbon (C1) will be in the 50-60 ppm range, and the other aliphatic carbons will be further upfield. |
| IR | N-H stretching (two bands for primary amine, 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, 2850-3100 cm⁻¹), N-H bending (1590-1650 cm⁻¹), C-Br stretching (500-600 cm⁻¹). | The presence of the primary amine will be indicated by the characteristic two N-H stretching bands and the N-H bending vibration[6]. |
| Mass Spec. | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation patterns would likely involve loss of the amine group and cleavage of the aliphatic ring. | The dibromo substitution pattern will result in a distinctive isotopic cluster for the molecular ion. |
Drug Development Insights and Potential Applications
The 1-aminotetralin scaffold is a cornerstone in the development of CNS-active drugs. Derivatives of this structure have shown significant affinity for a variety of G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors.
Figure 2: Potential biological targets and therapeutic areas for the target compound.
Modulation of Dopaminergic and Serotonergic Systems
Derivatives of 2-aminotetralin are known to possess dopaminergic and adrenergic properties[7]. The substitution pattern on the aromatic ring plays a crucial role in determining the receptor selectivity and functional activity. For instance, dihydroxy derivatives of 2-aminotetralin are potent dopaminergic agents[7]. The introduction of bromine atoms at positions 5 and 7 could influence the electronic distribution and conformation of the molecule, potentially leading to novel receptor interaction profiles.
Antimicrobial Potential
Halogenated aromatic compounds are a well-established class of antimicrobial agents. For example, 5,7-dibromoquinoline derivatives have demonstrated significant antimicrobial activity[8]. The dibromo substitution on the tetralin core of the target compound could confer antimicrobial properties, making it a candidate for development as an anti-infective agent.
Conclusion
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest for medicinal chemists and drug discovery scientists. While specific experimental data for this molecule is sparse, a logical and feasible synthetic route via the reductive amination of 5,7-dibromo-1-tetralone can be proposed. Based on the rich pharmacology of the aminotetralin scaffold, this dibrominated derivative holds promise as a modulator of CNS receptors and as a potential antimicrobial agent. The information and protocols provided in this guide serve as a foundation for the synthesis, characterization, and further investigation of this intriguing molecule.
References
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(1R)-5,7-dibromo-8-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine - C12H15Br2N | CSCS03554825902. Chemspace. (URL: [Link])
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A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Request PDF. (URL: [Link])
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5,7-dibromo-3,4-dihydronaphthalen-1(2H)-one | C10H8Br2O. PubChem. (URL: [Link])
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. (URL: [Link])
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Tetralin | C10H12. PubChem. (URL: [Link])
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(s)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. ChemUniverse. (URL: [Link])
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5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. (URL: [Link])
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])
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ChemInform Abstract: Bromination of Tetralin. Short and Efficient Synthesis of 1,4-Dibromonaphthalene. Request PDF. (URL: [Link])
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Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT₁A and 5-HT₇ G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. ChEMBL. (URL: [Link])
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Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. (URL: [Link])
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1-Aminotetralin, (R)- | C10H13N. PubChem. (URL: [Link])
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. (URL: [Link])
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The amine-depleting effects of 5,7-dihydroxytryptamine (5,7-DHT) in C57BL/6 mice do not increase with age. PubMed. (URL: [Link])
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Intracortical 5,7-dihydroxytryptamine depletes brain serotonin concentrations without affecting spontaneous activity. PubMed. (URL: [Link])
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Antitumor activity of 5-hydroxy-3′,4′,6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. ResearchGate. (URL: [Link])
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Natural Psychoplastogens As Antidepressant Agents. MDPI. (URL: [Link])
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Molecular Weight, Formula, and Characterization of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, functionalized tetralin (tetrahydronaphthalene) derivatives serve as privileged scaffolds for central nervous system (CNS) agents, monoamine reuptake inhibitors, and targeted receptor antagonists. 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a highly valuable synthetic intermediate. The presence of two bromine atoms at the 5- and 7-positions provides orthogonal reactivity handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the primary amine at the C1 position dictates the molecule's core pharmacophore and stereochemical orientation.
This technical guide provides an authoritative breakdown of its physicochemical properties, stereochemical significance, and field-proven methodologies for its synthesis, chiral resolution, and analytical validation.
Physicochemical Profiling
Understanding the exact mass, lipophilicity, and topological properties of this intermediate is critical for downstream formulation and synthetic planning. The compound possesses a molecular formula of C₁₀H₁₁Br₂N and a molecular weight of 305.01 g/mol [1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Mechanistic/Practical Significance |
| Molecular Formula | C₁₀H₁₁Br₂N | Defines the core tetralin scaffold with di-bromo substitution[1]. |
| Molecular Weight | 305.01 g/mol | Crucial for stoichiometric calculations during cross-coupling[1]. |
| LogP | 3.54 | Indicates high lipophilicity, typical for CNS-penetrant precursors[1]. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Low TPSA ensures excellent membrane permeability[1]. |
| H-Bond Donors / Acceptors | 1 / 1 | The primary amine acts as both a donor (N-H) and acceptor (lone pair)[1]. |
| Rotatable Bonds | 0 | The rigid, fused bicyclic system restricts conformational flexibility[1]. |
Stereochemistry and Isomerism
The biological activity of tetralin-based therapeutics is profoundly stereospecific. The C1 carbon of 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral center, resulting in two distinct enantiomers. Commercially and synthetically, the compound is encountered in three forms, each indexed by unique Chemical Abstracts Service (CAS) registry numbers.
Table 2: Stereochemical Designations and CAS Registry
| Isomeric Form | CAS Number | SMILES String |
| Racemic Mixture | 1337380-29-6 | NC1CCCC2=C1C=C(Br)C=C2Br[2] |
| (R)-Enantiomer | 1212871-46-9 | C1CC(=CC(=C2)Br)Br)N[1] |
| (S)-Enantiomer | 1212815-28-5 | C1CC(=CC(=C2)Br)Br)N[3] |
Synthetic Workflow & Methodologies
The most robust route to access this amine is via the reductive amination of 5,7-dibromo-1-tetralone[4]. Below is a self-validating protocol detailing the causality behind each experimental choice.
Protocol A: Synthesis via Reductive Amination
-
Imine Formation:
-
Step: Dissolve 5,7-dibromo-1-tetralone (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH₄OAc) (10.0 eq) and stir at room temperature for 2 hours.
-
Causality: A massive excess of NH₄OAc is required to drive the thermodynamic equilibrium toward the transient imine/iminium intermediate. Methanol stabilizes the intermediate through hydrogen bonding.
-
-
Chemoselective Reduction:
-
Step: Cool the reaction mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Causality: NaBH₃CN is explicitly chosen over standard sodium borohydride (NaBH₄). At a slightly acidic pH (~6, buffered by the acetate), NaBH₃CN selectively reduces the protonated iminium ion without reducing the starting ketone, preventing the formation of a 5,7-dibromo-1-tetralol byproduct.
-
-
Quenching and Workup:
-
Step: Stir for 12 hours, then quench carefully with 1M HCl. Basify the aqueous layer with 2M NaOH to pH > 10, and extract with dichloromethane (DCM).
-
Causality: The HCl quench destroys excess hydride and breaks down boron complexes. Subsequent basification to pH > 10 ensures the amine is entirely deprotonated (free base form), allowing it to partition efficiently into the organic DCM layer.
-
Protocol B: Chiral Resolution via Preparative HPLC
To isolate the (R)- and (S)-enantiomers from the racemic mixture[1][3], preparative chiral chromatography is preferred over diastereomeric salt crystallization for rapid, high-yield early-stage development.
-
Stationary Phase: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: 90:10 Hexane:Isopropanol containing 0.1% Diethylamine (DEA).
-
Causality: DEA is a critical basic modifier. It competitively binds to residual free silanol groups on the silica support. Without DEA, the basic primary amine of the product would undergo secondary ion-exchange interactions, causing severe peak tailing and destroying enantiomeric resolution.
-
Synthetic workflow and chiral resolution of 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Analytical Validation Protocol
To verify the integrity of the synthesized 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, a multi-modal analytical approach is required:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Expected Result: The mass spectrum will display a distinct triplet isotopic pattern at m/z 304, 306, and 308 in a 1:2:1 ratio.
-
Causality: This 1:2:1 triplet is the classic isotopic signature of a dibrominated compound, arising from the near-equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
-
-
¹H-NMR (Proton Nuclear Magnetic Resonance, CDCl₃):
-
Expected Result: The benzylic/methine proton at C1 will appear as a distinct triplet or multiplet around 3.8–4.0 ppm. The aromatic protons at C6 and C8 will appear as two meta-coupled doublets (J ≈ 1.5–2.0 Hz) in the 7.2–7.6 ppm region.
-
Causality: The meta-coupling confirms that the two bromine atoms are positioned at C5 and C7, leaving the protons at C6 and C8 isolated from ortho-coupling.
-
References
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Solubility Profile of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine in Organic Solvents: A Technical Guide
Executive Summary
The compound 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337380-29-6 / 1212871-46-9; MW: 305.01 g/mol )[1][2] is a highly functionalized, halogenated tetralin derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and ligand design. Understanding its thermodynamic solubility across a spectrum of organic solvents is paramount for optimizing reaction yields, designing crystallization workflows, and formulating biological assays.
This whitepaper establishes a rigorous, theoretically grounded, and self-validating framework for profiling the solubility of this compound. By synthesizing the Hansen Solubility Parameters (HSP) theory with field-proven experimental protocols, this guide provides actionable intelligence for solvent selection.
Physicochemical Architecture & Theoretical Solubility
To predict and rationalize the solubility behavior of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, we must first deconstruct its molecular architecture. The molecule's affinity for specific solvents is dictated by three distinct structural domains, which can be quantified using the[3]. HSP divides the total cohesive energy density of a molecule into dispersion forces (
-
The Tetralin Core: The fused aliphatic-aromatic ring system is highly lipophilic, driving a strong baseline affinity for non-polar and aromatic solvents via high dispersion forces (
). -
5,7-Dibromo Substitution: The heavy, polarizable bromine atoms significantly increase the molecule's density and lipophilicity while introducing a moderate dipole moment. This structural feature strongly favors halogenated solvents and polar aprotic environments.
-
Primary Amine (C1 Position): The -NH
group acts as both a hydrogen bond donor and acceptor ( ). This enables solubility in polar aprotic solvents (which can accept H-bonds) and moderate solubility in polar protic solvents (alcohols).
Structural features of the compound and their causal impact on solvent class affinity.
Table 1: Estimated Hansen Solubility Parameters (HSP)
Note: Analyte values are theoretically derived based on group contribution methods.
| Component | |||
| 5,7-Dibromo...amine | ~19.5 | ~5.2 | ~6.8 |
| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 |
| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol (EtOH) | 15.8 | 8.8 | 19.4 |
Causality in Solvent Matching: Dichloromethane (DCM) is projected to be an optimal solvent. Its
Experimental Methodology: The Self-Validating Thermodynamic Protocol
To transition from theoretical estimates to empirical data, we employ a rigorous thermodynamic solubility determination protocol. This workflow is adapted from the [4], but heavily modified to accommodate volatile and aggressive organic solvents.
Step-by-Step Protocol & Causality
1. Preparation of Saturated Suspensions
-
Action: Add 500 mg of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine to 2.0 mL of the target organic solvent in a hermetically sealed, amber borosilicate glass vial.
-
Causality: Amber glass prevents UV-induced photolytic degradation of the light-sensitive carbon-bromine bonds. Hermetic sealing (PTFE-lined caps) prevents solvent evaporation, which would artificially inflate the calculated solubility concentration. An excess of solid must be visually confirmed to ensure the solution can reach saturation.
2. Thermodynamic Equilibration (The Shake-Flask Method)
-
Action: Agitate the vials at 300 RPM in an isothermal water bath set to 25.0 ± 0.1 °C. Extract 100 µL aliquots at 24, 48, and 72 hours.
-
Causality: Solubility is a thermodynamic state, not a kinetic rate. By sampling across a time-course, the system becomes self-validating. Equilibrium is proven—and the experiment deemed successful—only when the variance between the 48-hour and 72-hour concentrations is <2%. This prevents the reporting of false-low solubilities caused by slow dissolution kinetics.
3. Phase Separation
-
Action: Subject the extracted aliquots to isothermal centrifugation at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE membrane. Discard the first 50 µL of filtrate.
-
Causality: Centrifugation precedes filtration to prevent membrane clogging and pressure-induced temperature spikes that could alter solubility. PTFE is selected for its chemical inertness against harsh solvents like DCM and Toluene, preventing leachable contamination. Discarding the initial filtrate saturates any non-specific binding sites on the membrane, ensuring the quantified aliquot is truly representative.
Thermodynamic solubility determination workflow using the shake-flask method and HPLC-UV.
Analytical Quantification & Validation
Following phase separation, the dissolved compound must be accurately quantified. The analytical procedure must be validated in strict accordance with[5] to ensure data integrity.
-
Method: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV).
-
Dilution: The saturated organic filtrate is serially diluted into the mobile phase (e.g., Acetonitrile:Water 70:30 v/v with 0.1% TFA) to fall within the linear dynamic range of the detector.
-
ICH Q2(R2) Validation Elements:
-
Specificity: The method must resolve the primary amine peak from any potential degradation products (e.g., debrominated impurities).
-
Linearity: An external calibration curve (1 µg/mL to 100 µg/mL) must yield an
. -
System Suitability Testing (SST): A standard injection is performed before and after the sample sequence. The run is self-validating if the precision (RSD) of the standard peak area is
.
-
Quantitative Data: Solvent Selection Matrix
Based on the physicochemical profiling and historical data of structurally analogous brominated tetralins, the following table summarizes the projected solubility profile of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine at 25 °C.
Table 2: Projected Solubility Profile & Application Suitability
| Solvent Class | Specific Solvent | Projected Solubility (mg/mL) | Qualitative Tier | Primary Application Suitability |
| Halogenated | Dichloromethane | > 150 | Very Soluble | Liquid-liquid extraction, primary synthesis solvent. |
| Polar Aprotic | Ethyl Acetate | > 100 | Very Soluble | Chromatography eluent, reaction solvent. |
| Polar Aprotic | DMSO | > 100 | Very Soluble | Stock solution preparation for in vitro biological assays. |
| Aromatic | Toluene | 50 - 100 | Soluble | Azeotropic drying, crystallization co-solvent. |
| Polar Protic | Ethanol | 10 - 50 | Moderately Soluble | Salt formation (e.g., precipitating the HCl salt). |
| Aliphatic | Hexane | < 5 | Slightly Soluble | Anti-solvent for crystallization workflows. |
| Aqueous | Water (pH 7.0) | < 0.1 | Practically Insoluble | Not applicable for free-base dissolution. |
Strategic Recommendations for Drug Development
-
Synthesis & Extraction: The exceptional solubility in DCM and EtOAc makes these solvents ideal for the extraction of the free base from aqueous reaction mixtures. The heavy bromine atoms ensure rapid phase separation during liquid-liquid extraction.
-
Crystallization Workflows: To purify the compound, a solvent/anti-solvent crystallization strategy is recommended. Dissolve the crude compound in a minimal volume of warm Toluene (solvent), and slowly titrate in Hexane (anti-solvent) until the cloud point is reached, then cool isothermally.
-
Biological Assays: For in vitro screening, prepare high-concentration master stocks in 100% DMSO. Due to the compound's near-zero aqueous solubility, ensure that the final assay buffer contains no more than 1% DMSO (v/v) to prevent compound crash-out (precipitation) upon introduction to the aqueous media.
References
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. URL:[Link]
-
European Medicines Agency / ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. URL:[Link]
-
Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
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The Ascendant Therapeutic Potential of Halogenated Tetralin Amine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The tetralin amine scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. The strategic incorporation of halogen atoms onto this framework has emerged as a powerful strategy to modulate pharmacological properties, leading to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the therapeutic potential of halogenated tetralin amine derivatives, with a primary focus on their interactions with key central nervous system (CNS) targets, including serotonin and dopamine receptors. We will delve into the intricate structure-activity relationships (SAR), explore detailed synthetic methodologies and characterization techniques, and present established protocols for in vitro evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics targeting the CNS and beyond.
Introduction: The Strategic Value of Halogenation in Tetralin Amine Scaffolds
The 2-aminotetralin core represents a conformationally constrained analog of phenylethylamine, a fundamental pharmacophore for many neurotransmitters. This structural rigidity allows for a more defined interaction with target receptors, often leading to higher affinity and selectivity. The introduction of halogen atoms (F, Cl, Br) at various positions on the aromatic ring of the tetralin nucleus offers a versatile tool for fine-tuning a molecule's physicochemical and pharmacological properties.
Halogenation can influence:
-
Receptor Binding Affinity and Selectivity: Halogen atoms can engage in specific interactions, such as halogen bonding, with amino acid residues in the receptor's binding pocket, thereby altering affinity and selectivity for different receptor subtypes.
-
Metabolic Stability: The introduction of halogens, particularly fluorine, can block sites of oxidative metabolism, leading to increased metabolic stability and a longer in vivo half-life.
-
Lipophilicity and Bioavailability: Halogenation generally increases lipophilicity, which can impact a compound's ability to cross the blood-brain barrier and its overall pharmacokinetic profile.[1]
This guide will explore how these principles are applied to the design and development of halogenated tetralin amine derivatives with significant therapeutic potential.
Key Pharmacological Targets and Therapeutic Indications
Halogenated tetralin amine derivatives have demonstrated significant activity at several key CNS receptors, leading to their investigation for a range of neurological and psychiatric disorders.
Serotonin (5-HT) Receptors: Modulators of Mood and Cognition
The serotonin system is a critical regulator of mood, anxiety, and cognition. Halogenated tetralin amines have shown particular promise as ligands for the 5-HT1A receptor subtype.
-
Mechanism of Action at 5-HT1A Receptors: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins.[2] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3] This signaling cascade ultimately modulates neuronal excitability.
-
Therapeutic Implications: The modulation of 5-HT1A receptors by halogenated tetralin amines has been explored for the treatment of depression and anxiety disorders.
Dopamine (DA) Receptors: Targeting Movement and Reward Pathways
Dopamine receptors are central to the regulation of motor control, motivation, and reward. Halogenated 2-aminotetralin derivatives have been synthesized and evaluated as potent and selective ligands for dopamine D1 and D2 receptor subtypes.[4]
-
Structure-Activity Relationships at Dopamine Receptors: The position of halogen substitution on the tetralin ring significantly influences receptor affinity and selectivity. For example, introduction of a chloro substituent at the 8-position of 2-amino-6,7-dihydroxytetralin (ADTN) resulted in a compound with high selectivity for the D1 receptor subtype.[4] Conversely, a chloro group at the 5-position markedly decreased D1 receptor affinity.[4]
-
Therapeutic Implications: The ability to selectively target dopamine receptor subtypes makes these compounds promising candidates for the treatment of Parkinson's disease, schizophrenia, and other movement and psychiatric disorders.[5]
Other Therapeutic Areas
Beyond the CNS, halogenated tetralin amine derivatives have shown potential in other therapeutic areas, including:
-
Antifungal Agents: Certain derivatives have exhibited potent antifungal activity, suggesting their potential as novel treatments for fungal infections.[3]
-
Anticancer Agents: Some thiazoline-tetralin derivatives have demonstrated cytotoxic activity against cancer cell lines.[6]
Synthesis and Characterization
The synthesis of halogenated tetralin amine derivatives typically begins with the corresponding halogenated tetralone precursor.
General Synthetic Strategies
Two common methods for the synthesis of 2-aminotetralins are reductive amination of the corresponding 2-tetralone and catalytic hydrogenation of the 2-tetralone oxime.[7]
Detailed Experimental Protocol: Synthesis of (±)-8-Chloro-2-aminotetralin
This protocol is adapted from established methodologies for the synthesis of related compounds.
Step 1: Synthesis of 8-Chloro-2-tetralone
A detailed procedure for the synthesis of the halo-substituted 2-tetralone precursor is essential and can be achieved through various routes, often starting from commercially available substituted naphthalenes or through cyclization reactions.
Step 2: Reductive Amination of 8-Chloro-2-tetralone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-chloro-2-tetralone (1.0 eq) in anhydrous methanol (10 mL/mmol).
-
Amine Addition: Add ammonium acetate (10 eq) to the solution and stir until dissolved.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 6 with glacial acetic acid.
-
Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of 2M HCl until the pH is ~2. Stir for 1 hour. Basify the mixture with 2M NaOH to pH ~12 and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.[8][9] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.[8]
In Vitro Evaluation: Assessing Pharmacological Activity
A critical step in the drug discovery process is the in vitro evaluation of the synthesized compounds to determine their pharmacological profile.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and a range of concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled D2 antagonist like haloperidol).
-
Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol: cAMP Accumulation Assay (for Gi-coupled receptors like 5-HT1A and D2)
-
Cell Culture: Culture a cell line expressing the receptor of interest.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.
-
Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of the test compound.
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Quantitative Data Summary
The following tables summarize representative binding affinities and functional potencies of selected halogenated tetralin amine derivatives.
Table 1: Binding Affinities (Ki, nM) of Halogenated Tetralin Amine Derivatives at Serotonin and Dopamine Receptors
| Compound | Halogen Substitution | Receptor | Ki (nM) | Reference |
| 8-OH-DPAT (non-halogenated) | - | 5-HT1A | 1.2 | [1] |
| 3-phenylpropyl 8-hydroxy analogue | - | 5-HT1A | 1.9 | [1] |
| 8-chloro-ADTN | 8-Cl | D1 | High Affinity | [4] |
| 8-fluoro-ADTN | 8-F | D1 | High Affinity | [4] |
| 5-chloro-ADTN | 5-Cl | D1 | Markedly Decreased Affinity | [4] |
Table 2: Functional Potencies (IC50, µM) of Thiazoline-Tetralin Derivatives in Cancer Cell Lines
| Compound | Halogen Substitution | Cell Line | IC50 (µM) | Reference |
| 4f | 4-bromo | A549 | Lower than Cisplatin | [6] |
| 4g | 4-chloro | A549 | Lower than Cisplatin | [6] |
| 4h | 4-fluoro | A549 | Lower than Cisplatin | [6] |
Preclinical Development Considerations: ADME/Tox
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial for the successful development of any drug candidate.[10][11][12]
-
In Vitro ADME Assays: These include assays to determine metabolic stability (using liver microsomes or hepatocytes), plasma protein binding, and permeability (e.g., Caco-2 assays).[13]
-
In Vivo Pharmacokinetic Studies: These studies in animal models are essential to understand the in vivo behavior of the compound, including its bioavailability, half-life, and clearance.
-
Toxicology Studies: Early toxicity screening can help identify potential liabilities. In vitro cytotoxicity assays and in vivo dose-range finding studies are typically performed.
Conclusion and Future Directions
Halogenated tetralin amine derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of CNS disorders. The strategic incorporation of halogens provides a powerful means to modulate their pharmacological properties, leading to compounds with enhanced affinity, selectivity, and pharmacokinetic profiles. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to design and evaluate novel derivatives.
Future research in this area should focus on:
-
Exploring a wider range of halogenation patterns to further refine structure-activity relationships.
-
Developing more subtype-selective ligands for both serotonin and dopamine receptors to minimize off-target effects.
-
Conducting comprehensive preclinical studies on promising candidates to fully characterize their ADME/Tox profiles and in vivo efficacy.
-
Investigating the therapeutic potential of these compounds in a broader range of diseases, including neurodegenerative disorders and non-CNS indications.
By leveraging the principles and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
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Synthesis Pathways of 5,7-Dibromotetralin-1-amine: A Comprehensive Technical Guide
Executive Summary
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (commonly referred to as 5,7-dibromotetralin-1-amine) is a highly valued di-halogenated building block in medicinal chemistry. It serves as a critical structural precursor in the development of substituted aminotetralins, most notably in the synthesis of CRTH2 receptor antagonists utilized for treating asthma and allergic rhinitis 1[1].
This whitepaper details the end-to-end synthetic strategy for producing 5,7-dibromotetralin-1-amine from commercially available 1-tetralone. By analyzing the mechanistic causality behind each transformation, this guide provides a self-validating framework designed to maximize regioselectivity and yield while minimizing isomeric impurities.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis relies on two primary transformations: the regioselective electrophilic aromatic substitution (bromination) of the fused benzene ring, followed by C-N bond formation via reductive amination.
Mechanistic Causality in Disconnection: The sequence of these operations is non-negotiable. If reductive amination were performed first, the resulting primary amine would strongly activate the aromatic ring and interfere with the Lewis acid catalyst during bromination, leading to uncontrollable polybromination. By brominating 1-tetralone first, the C1 carbonyl acts as a deactivating group, strictly enforcing the required 5,7-dibromo substitution pattern.
Caption: Retrosynthetic disconnection strategy for 5,7-dibromotetralin-1-amine.
Step 1: Regioselective Bromination of 1-Tetralone
Expertise & Experience: The Synergistic Directing Effect
Bromination of 1-tetralone is notoriously prone to yielding inseparable isomeric mixtures under basic conditions 2[2]. To achieve exclusive 5,7-dibromo functionalization, an acid-catalyzed or Lewis acid-mediated environment is required.
The regioselectivity is governed by a powerful synergistic directing effect:
-
The EWG Effect: The C1 carbonyl is an electron-withdrawing group (EWG) directly attached to the aromatic ring at C8a. It deactivates the ring and directs electrophiles to its meta positions (C5 and C7).
-
The EDG Effect: The aliphatic ring fusion at C4a acts as an electron-donating alkyl group (EDG), which directs electrophiles to its ortho (C5) and para (C7) positions. This dual-reinforcement ensures that bromination occurs almost exclusively at C5 and C7.
Self-Validating Experimental Protocol
-
Setup : In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 1-tetralone (1.0 eq) in anhydrous dichloromethane (DCM). Add AlCl₃ (0.1 eq) as a Lewis acid catalyst.
-
Addition : Cool the mixture to 0 °C. Add liquid bromine (Br₂, 2.2 eq) dropwise via an addition funnel over 30 minutes.
-
In-Process Validation: The deep red color of Br₂ will gradually fade as it is consumed. Evolution of HBr gas will occur (validate with damp pH paper turning red at the exhaust).
-
-
Propagation : Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
In-Process Validation: Monitor via TLC (Hexane:EtOAc 9:1). The starting material spot (Rf ~0.5) must disappear completely, replaced by a lower Rf spot corresponding to the dibrominated product.
-
-
Quench & Workup : Quench carefully with saturated aqueous Na₂S₂O₃ to destroy excess Br₂ (the solution will turn colorless). Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification : Recrystallize the crude solid from ethanol to afford pure 5,7-dibromo-1-tetralone.
Step 2: Reductive Amination to 5,7-Dibromotetralin-1-amine
Expertise & Experience: Chemoselective Hydride Reduction
Converting the sterically hindered 5,7-dibromo-1-tetralone to the primary amine requires precise chemoselectivity. Strong hydrides (like LiAlH₄) would erroneously reduce the ketone to an alcohol. Instead, reductive amination utilizing ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) is the industry standard .
NH₄OAc serves a dual purpose: it provides the ammonia nucleophile and acts as a mild acid catalyst (via acetic acid) to promote the dehydration of the hemiaminal into an iminium ion. NaBH₃CN is uniquely chosen because its electron-withdrawing cyano group reduces the nucleophilicity of the hydride, making it stable in mildly acidic conditions (pH 4–6). At this pH, NaBH₃CN selectively reduces the highly electrophilic protonated iminium intermediate without touching the unreacted ketone.
Self-Validating Experimental Protocol
-
Imine Formation : Dissolve 5,7-dibromo-1-tetralone (1.0 eq) in anhydrous methanol. Add NH₄OAc (10.0 eq). Stir at room temperature for 30 minutes.
-
In-Process Validation: Track the formation of the imine intermediate via LC-MS (look for the appearance of the [M+H]⁺ peak for the imine before proceeding).
-
-
Reduction : Add NaBH₃CN (0.7 eq) in small portions to manage the mild exotherm and hydrogen gas evolution.
-
Maturation : Heat the mixture to 60 °C (reflux) for 12–18 hours.
-
Quench : Cool to room temperature and quench with 1M HCl (pH < 3) to destroy excess cyanoborohydride.
-
In-Process Validation: Vigorous bubbling indicates the decomposition of unreacted hydride. CAUTION : HCN gas is released during this step; perform strictly in a highly ventilated fume hood.
-
-
Basification & Extraction : Adjust the pH to >10 using 2M NaOH to free-base the amine. Extract with DCM.
-
Purification : Purify via silica gel chromatography (DCM:MeOH 95:5 with 1% Et₃N) to yield racemic 5,7-dibromotetralin-1-amine.
Note on Stereochemistry: If the pure (R)- or (S)-enantiomer is required, enzymatic reductive amination using engineered Imine Reductases (RedAms) offers a highly stereoselective alternative, bypassing the need for downstream chiral resolution3[3].
Caption: Self-validating experimental workflow for the reductive amination step.
Quantitative Data & Yield Analysis
| Reaction Phase | Catalyst / Reagents | Temp (°C) | Time (h) | Target Intermediate / Product | Typical Yield (%) | Major Byproducts / Impurities |
| Bromination | Br₂, AlCl₃ (cat.) | 0 → 25 | 4 – 6 | 5,7-Dibromo-1-tetralone | 55 – 65% | 5-bromo-, 7-bromo-isomers, tribromides |
| Reductive Amination | NH₄OAc, NaBH₃CN | 25 → 65 | 12 – 18 | 5,7-Dibromotetralin-1-amine | 65 – 75% | Secondary amine dimers, tetralol |
| Enzymatic Amination | RedAm, NH₄Cl, GDH | 30 | 24 – 48 | (R)-5,7-Dibromotetralin-1-amine | >85% (Conv.) | None (High stereoselectivity) |
References
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SUBSTITUTED AMINOTETRALINES (Patent US20100041713A1). MolAid. 1
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OPTIMIZATION OF CONDITIONS FOR THE FACILE, EFFICIENT & SELECTIVE α-BROMINATION OF METHYL AND METHYLENE KETONES . Sci-Int. 2
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STRATEGIES FOR ORGANIC DRUG SYNTHESIS AND DESIGN . Wiley.
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Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay . NIH / PMC. 3
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The Strategic Role of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine in Advanced Drug Design
A Technical Whitepaper on Aminotetralin-Based GPCR Antagonists
Executive Summary & Structural Significance
In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to sp3-rich, conformationally restricted scaffolds is a critical strategy to improve target selectivity and reduce off-target toxicity. 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (and specifically its (R)-enantiomer, CAS 1212871-46-9) represents a masterclass in this design philosophy[1].
At its core, the 1-aminotetralin moiety acts as a rigidified phenethylamine analog. By locking the ethylamine side-chain into a bicyclic tetralin ring, the dihedral angles are fixed, pre-organizing the molecule to fit precisely into the orthosteric binding pockets of specific G-protein coupled receptors (GPCRs)[2]. The strategic placement of two bromine atoms at the C5 and C7 positions elevates this molecule from a simple binding motif to a highly versatile pharmaceutical intermediate. These heavy halogens serve as orthogonal synthetic handles, allowing medicinal chemists to build complex, multi-aryl architectures via transition-metal-catalyzed cross-coupling.
Quantitative Physicochemical Profile
To understand its behavior in synthetic workflows, we must first establish its baseline properties.
| Property | Value / Description |
| Chemical Name | 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
| CAS Registry Numbers | 1212871-46-9 (R), 1212815-28-5 (S), 1337380-29-6 (Racemic) |
| Molecular Formula | C10H11Br2N |
| Molecular Weight | 305.01 g/mol |
| Key Functional Groups | Primary Amine (C1), Aryl Bromides (C5, C7) |
| Pharmacophore Class | Conformationally restricted phenethylamine |
Mechanistic Application: CRTH2 Receptor Antagonism
While the aminotetralin scaffold is historically associated with serotonergic (5-HT) and dopaminergic agents, the 5,7-dibromo derivative found its most profound application in the development of CRTH2 (DP2) receptor antagonists for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis, pioneered by Hoffmann-La Roche[3].
CRTH2 is a Gi-coupled GPCR activated by Prostaglandin D2 (PGD2). Upon activation, it triggers a cascade that lowers intracellular cAMP and increases calcium flux, ultimately driving the chemotaxis and activation of Th2 lymphocytes and eosinophils—the primary culprits in allergic airway inflammation. By converting the 5,7-dibromo intermediate into a bi-aryl sulfonamide, researchers created potent antagonists that competitively block PGD2, halting the inflammatory cascade at its source[4].
Mechanism of action for aminotetraline-based CRTH2 antagonists in allergic inflammation.
Pharmacological Impact of C5/C7 Arylation
The transformation of the dibromo-intermediate into a bi-aryl compound is not merely structural; it is the definitive step that unlocks nanomolar potency. As demonstrated in the[3], the bulky aryl groups at C5 and C7 engage with deep hydrophobic sub-pockets within the CRTH2 receptor.
| Intermediate / Derivative | Modification at C5/C7 | Target Receptor | Binding IC50 (μM) |
| Unsubstituted 1-Aminotetralin | None (H, H) | CRTH2 | > 10.0 (Inactive) |
| 5,7-Dibromo-1-aminotetralin | Br, Br | CRTH2 | > 5.0 (Weak/Inactive) |
| Bi-aryl derivative (Roche) | Bis-trifluoromethylphenyl | CRTH2 | 0.0029 - 0.4061 |
Synthetic Workflows & Self-Validating Protocols
To utilize this intermediate effectively, the synthetic workflow must address two primary challenges: preventing catalyst poisoning by the free C1 amine, and overcoming the steric encumbrance at the C5 position (which sits directly adjacent to the saturated C4 methylene group).
Synthetic workflow from 5,7-dibromo-1-tetralone to CRTH2 antagonist via cross-coupling.
Protocol 1: Amine Protection (Boc-Carbamate Formation)
Objective: Shield the primary amine to prevent competitive coordination to Palladium during downstream cross-coupling.
-
Reaction Setup: Dissolve (R)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Base Addition: Add triethylamine (Et3N, 2.0 eq) and cool the reaction vessel to 0°C using an ice bath.
-
Protection: Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NH4Cl, extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Scientific Causality: Triethylamine acts as a non-nucleophilic base to scavenge the proton released during the nucleophilic attack of the amine on the anhydride. Cooling to 0°C is a critical self-validating step: it prevents exothermic runaway and strictly limits the formation of unwanted di-Boc byproducts.
Protocol 2: Global Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Dual arylation at the C5 and C7 positions to construct the bi-aryl pharmacophore.
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) and the desired arylboronic acid (2.5 eq) in a thoroughly degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Catalyst & Base: Add potassium carbonate (K2CO3, 3.0 eq) followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 5 mol%).
-
Coupling: Heat the sealed reaction vessel to 90°C under argon for 18 hours.
-
Workup: Filter through a pad of Celite to remove palladium black, partition between ethyl acetate and water, extract, dry, and purify via flash column chromatography.
-
Scientific Causality: The choice of Pd(dppf)Cl2 is non-negotiable for this specific substrate. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the rate-limiting reductive elimination step. This is absolutely critical for the C5 position, which suffers from severe steric encumbrance due to the adjacent saturated ring[3]. Furthermore, the water co-solvent is mandatory; it solubilizes the K2CO3, which subsequently coordinates to the boronic acid to form a reactive, electron-rich boronate complex, driving the transmetalation step forward.
Protocol 3: Deprotection and Sulfonylation
Objective: Install the acidic/hydrogen-bond-accepting headgroup required for GPCR binding.
-
Deprotection: Treat the coupled product with 4M HCl in dioxane for 2 hours at room temperature to cleave the Boc group. Concentrate to yield the amine hydrochloride salt.
-
Sulfonylation: Dissolve the salt in anhydrous pyridine (0.2 M). Add the target arylsulfonyl chloride (1.1 eq) and stir at room temperature for 6 hours.
-
Scientific Causality: Pyridine serves a dual, self-validating role: it acts as the solvent and the catalytic base, activating the sulfonyl chloride via a highly reactive N-sulfonylpyridinium intermediate while simultaneously neutralizing the HCl generated during the coupling.
Conclusion
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is far more than a simple building block; it is a highly engineered synthetic hub. By leveraging the rigid stereochemistry of the 1-aminotetralin core and the orthogonal reactivity of the C5/C7 bromines, drug developers can efficiently map the deep hydrophobic pockets of GPCRs. Its successful application in the synthesis of sub-nanomolar CRTH2 antagonists stands as a testament to the power of rationally designed, halogenated bicyclic intermediates in modern pharmacotherapy.
References
-
Title: Annotated Patent Selections: Hoffmann La Roche (Bi-aryl aminotetralines) Source: Expert Opinion on Therapeutic Patents URL: [Link]
- Title: SUBSTITUTED AMINOTETRALINES (US20100041713A1)
-
Title: 1-Aminotetralin, (S)- Computed Properties Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 Source: Journal of Experimental Medicine URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-Aminotetralin, (S)- | C10H13N | CID 7058074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5-oxo-3-phenyl-5,6,7,8-tetrahydro-naphthalen-1-yloxy)-acetic acid tert-butyl ester - CAS号 1208265-70-6 - 摩熵化学 [molaid.com]
- 4. WO2013010880A1 - New crth2 antagonists - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine from α-Tetralone
Introduction: The Significance of the Aminotetralin Scaffold
The 1-aminotetralin framework is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous biologically active compounds. These molecules have shown a wide range of pharmacological activities, including interactions with dopaminergic and serotonergic receptors. The specific substitution pattern on the aromatic ring and the stereochemistry of the amine group can significantly influence the compound's affinity and selectivity for various biological targets. The title compound, 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, is a valuable intermediate, with the bromine atoms serving as versatile handles for further functionalization through cross-coupling reactions, enabling the synthesis of diverse libraries of novel drug candidates.
This guide provides a comprehensive, two-step synthetic route to 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine starting from the commercially available α-tetralone. The protocols are designed for researchers and scientists in organic and medicinal chemistry, offering detailed, step-by-step procedures and explaining the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine from α-tetralone is achieved in two sequential steps:
-
Electrophilic Aromatic Dibromination: Introduction of two bromine atoms onto the aromatic ring of α-tetralone to yield the key intermediate, 5,7-dibromo-1-tetralone.
-
Reductive Amination: Conversion of the ketone functionality of 5,7-dibromo-1-tetralone into a primary amine using the Leuckart-Wallach reaction.
Caption: Overall synthetic workflow from α-tetralone to the target amine.
Part 1: Synthesis of 5,7-Dibromo-1-tetralone
Principle and Mechanistic Insight
The first step involves the electrophilic aromatic substitution of α-tetralone with bromine. The carbonyl group of the tetralone is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. However, it directs incoming electrophiles to the meta positions (C-5 and C-7).[1] By controlling the stoichiometry of the brominating agent, we can achieve disubstitution at these positions. The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity.[1]
Caption: Simplified mechanism of electrophilic bromination of α-tetralone.
Experimental Protocol
This protocol is adapted from established methods for the bromination of aromatic ketones.
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| α-Tetralone | C₁₀H₁₀O | 146.18 | 10.0 g | 1.0 |
| Bromine (Br₂) | Br₂ | 159.81 | 24.2 g (7.8 mL) | 2.2 |
| Iron (Fe) powder | Fe | 55.85 | 0.5 g | Catalyst |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 200 mL | Solvent |
| Sodium bisulfite (NaHSO₃) | NaHSO₃ | 104.06 | As needed | Quenching |
| Saturated NaHCO₃ solution | - | - | As needed | Washing |
| Brine (saturated NaCl) | - | - | As needed | Washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | As needed | Recrystallization |
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve α-tetralone (10.0 g) in dichloromethane (150 mL).
-
Catalyst Addition: Add iron powder (0.5 g) to the stirred solution.
-
Bromination: Prepare a solution of bromine (24.2 g) in dichloromethane (50 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 1-2 hours at room temperature. The reaction is exothermic, and a gentle reflux may be observed. The color of the reaction mixture will turn dark red-brown, and HBr gas will evolve.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite until the red color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from ethanol to afford 5,7-dibromo-1-tetralone as a crystalline solid.
Part 2: Synthesis of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Principle and Mechanistic Insight: The Leuckart-Wallach Reaction
This transformation is a classic example of a reductive amination, specifically the Leuckart-Wallach reaction.[2][3] In this one-pot reaction, the ketone is heated with a nitrogen source and a reducing agent. Ammonium formate serves as both the source of ammonia and the hydride donor (in the form of formic acid).[2]
The reaction proceeds through several key steps:
-
Formation of an iminium ion from the reaction of the ketone with ammonia (generated from ammonium formate).
-
Reduction of the iminium ion by a hydride transfer from formate.
-
This initially forms the N-formyl derivative of the target amine.
-
Subsequent acidic or basic hydrolysis cleaves the formyl group to yield the final primary amine.
Caption: Simplified mechanism of the Leuckart-Wallach reaction.
Experimental Protocol
Materials
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 5,7-Dibromo-1-tetralone | C₁₀H₈Br₂O | 303.98 | 5.0 g | 1.0 |
| Ammonium formate | CH₅NO₂ | 63.06 | 12.4 g | 12.0 |
| Formic acid (98%) | CH₂O₂ | 46.03 | 5 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | Hydrolysis |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | As needed | Extraction |
| 10% NaOH solution | - | - | As needed | Neutralization |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5,7-dibromo-1-tetralone (5.0 g), ammonium formate (12.4 g), and formic acid (5 mL).
-
Heating: Heat the reaction mixture in an oil bath at 160-170 °C for 8-12 hours. The mixture will become a molten slurry.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting ketone.
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
Carefully add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
-
Work-up:
-
Cool the acidic solution in an ice bath and basify by the slow addition of 10% aqueous sodium hydroxide solution until pH > 10.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
-
Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate or potassium carbonate, filter, and remove the solvent under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine.
Conclusion
The described two-step synthesis provides a reliable and scalable route to 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine from α-tetralone. The protocols are based on well-established chemical transformations and offer a solid foundation for researchers in the field. The resulting dibrominated aminotetralin is a versatile building block for the development of novel compounds with potential therapeutic applications. Careful monitoring of reaction conditions, particularly in the bromination step to control regioselectivity, is crucial for obtaining the desired product in good yield and purity.
References
-
Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Journal of Organic Chemistry, 16(5), 661-672. Available from: [Link]
-
Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 107-148. Available from: [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. Available from: [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Available from: [Link]
-
PubChem. (n.d.). 5,7-dibromo-3,4-dihydronaphthalen-1(2H)-one. Available from: [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Available from: [Link]
-
Skachilova, S. Y., et al. (2018). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. Pharmaceutical Chemistry Journal, 52, 49-52. Available from: [Link]
-
Erowid. (n.d.). The Leuckart Reaction. Available from: [Link]
-
de la Hoz, A., et al. (1996). Towards the Rehabilitation of the Leuckart Reductive Amination Reaction using Microwave Technology. Tetrahedron Letters, 37(45), 8177-8180. Available from: [Link]
-
Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Journal of Organic Chemistry, 67(24), 8685-8687. Available from: [Link]
- U.S. Patent No. 8,329,948 B2. (2012). Method for the synthesis of substituted formylamines and substituted amines.
Sources
Application Note: Chemoselective Reductive Amination of 5,7-Dibromo-1-tetralone
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, highly chemoselective protocol for the reductive amination of 5,7-dibromo-1-tetralone, avoiding common pitfalls such as hydrodebromination and incomplete conversion.
Introduction & Mechanistic Rationale
5,7-Dibromo-1-tetralone (CAS 159639-61-9) is a highly valuable bicyclic building block in medicinal chemistry. The dual bromine substitution at the 5- and 7-positions provides orthogonal handles for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, transforming the C1 ketone into an amine via reductive amination presents two distinct chemical challenges:
-
Steric Hindrance: The C1 carbonyl is partially hindered by the adjacent aromatic ring and the bicyclic framework, making imine formation slower than with unhindered aliphatic ketones.
-
Chemoselectivity (The Debromination Risk): Aryl bromides are highly susceptible to hydrodebromination. Standard reductive amination conditions utilizing catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly cleave the C–Br bonds, destroying the molecular scaffold.
The Mechanistic Solution
To achieve quantitative conversion without dehalogenation, hydride donors must be utilized. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation[1]. The electron-withdrawing inductive effect of the two bromine atoms increases the electrophilicity of the C1 carbonyl, facilitating the initial nucleophilic attack by the amine.
Because NaBH(OAc)₃ is a mild reducing agent, it selectively reduces the transient, highly electrophilic iminium ion over the starting ketone[1]. For sterically demanding secondary amines, the dehydration of the hemiaminal intermediate becomes the rate-limiting step. In these cases, Titanium(IV) isopropoxide (Ti(OiPr)₄) is deployed as a transient Lewis acid to coordinate the carbonyl oxygen, forcefully driving imine formation prior to in situ reduction[2].
Reaction Pathway
Figure 1: Mechanistic pathway for chemoselective reductive amination of 5,7-dibromo-1-tetralone.
Optimization Data
The following table summarizes the causal relationship between reagent selection and reaction success, highlighting the necessity of avoiding transition metals to preserve the aryl bromides.
| Entry | Solvent | Reductant | Additive / Catalyst | Amine Type | Yield (%) | Debromination (%) |
| 1 | MeOH | NaBH₄ | None | 1° (Unhindered) | 45 | 5 |
| 2 | EtOAc | Pd/C, H₂ (1 atm) | None | 1° (Unhindered) | 0 | > 90 |
| 3 | DCE | NaBH(OAc)₃ | AcOH (1.0 eq) | 1° (Unhindered) | 92 | < 1 |
| 4 | DCE | NaBH(OAc)₃ | AcOH (1.0 eq) | 2° (Hindered) | 35 | < 1 |
| 5 | THF | NaBH(OAc)₃ | Ti(OiPr)₄ (1.5 eq) | 2° (Hindered) | 88 | < 1 |
Experimental Protocols
Protocol A: Direct Reductive Amination (For Primary & Unhindered Secondary Amines)
This protocol utilizes Brønsted acid catalysis to drive iminium formation and is the preferred method for standard amines[1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5,7-dibromo-1-tetralone (1.0 equivalent, typically 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Amine Addition: Add the primary amine (1.1 equivalents). Stir for 5 minutes at room temperature.
-
Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 equivalent). Causality note: AcOH protonates the hemiaminal hydroxyl group, converting it into a superior leaving group (water) to accelerate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions over 10 minutes to control mild exotherms.
-
In-Process Control (IPC): Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the ketone mass is fully consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy unreacted hydride. Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Ti(OiPr)₄-Mediated Amination (For Sterically Hindered Amines)
This protocol utilizes Lewis acid catalysis and is mandatory when Protocol A stalls at the hemiaminal stage due to steric clash[2].
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried flask under nitrogen, dissolve 5,7-dibromo-1-tetralone (1.0 equivalent) and the hindered secondary amine (1.2 equivalents) in anhydrous THF (0.2 M).
-
Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equivalents) dropwise. Stir the mixture at room temperature for 6–8 hours. Causality note: The titanium coordinates the oxygen, forcing dehydration and locking the iminium species in place.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 equivalents) in one portion. Allow the reaction to warm to room temperature and stir for an additional 4–6 hours.
-
Workup (Critical Step): To break the titanium complex, add 1M aqueous NaOH (3 mL per mmol of Ti) directly to the reaction mixture. Stir vigorously for 30 minutes. Causality note: Ti(OiPr)₄ hydrolyzes into gelatinous TiO₂ which causes unbreakable emulsions. Strong base forces the titanium into a granular, easily filterable solid.
-
Filtration: Filter the resulting white suspension through a pad of Celite, washing the filter cake generously with EtOAc.
-
Extraction: Separate the filtrate layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude dibrominated aminotetralin.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Advanced Application Note: Buchwald-Hartwig Cross-Coupling Strategies for 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Executive Summary & Substrate Analysis
The compound 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (often utilized as its pure (R)- or (S)-enantiomer) is a highly functionalized, chiral building block prevalent in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
From a synthetic methodology perspective, this substrate presents a profound chemoselectivity challenge. It is an AB₂-type monomer , possessing both an unprotected primary aliphatic amine and two electrophilic aryl bromides. Under standard palladium-catalyzed C-N cross-coupling conditions, unprotected bifunctional molecules of this class will undergo rapid, uncontrolled intermolecular self-condensation (oligomerization/polymerization).
To successfully harness this building block in a Buchwald-Hartwig amination, researchers must employ rigorous chemoselective strategies. This application note details two divergent, self-validating protocols:
-
Pathway A (Substrate as Electrophile): Transient protection of the primary amine, followed by double C-N coupling at the 5- and 7-positions using secondary amines.
-
Pathway B (Substrate as Nucleophile): Direct, chemoselective N-arylation of the primary amine using highly reactive external aryl iodides, leaving the internal aryl bromides intact for downstream functionalization.
Mechanistic Causality & Reaction Design
Do not simply mix reagents; successful cross-coupling requires a deep understanding of the catalytic cycle and the steric microenvironment of the palladium center[2].
Ligand Selection: The Steric Control of Chemoselectivity
The choice of dialkylbiaryl phosphine ligand is the single most critical variable in these protocols:
-
BrettPhos for Primary Amines (Pathway B): When coupling the primary amine of our tetralin substrate, preventing bis-arylation (over-arylation of the newly formed secondary amine) is paramount. BrettPhos possesses extreme steric bulk. Once the first arylation occurs, the steric clash between the bulky BrettPhos ligand and the secondary amine forces the intermediate Pd(II) complex into a distal conformation, effectively shutting down a second oxidative addition[3].
-
RuPhos for Secondary Amines (Pathway A): If the tetralin substrate is used as an aryl halide electrophile to couple with external secondary amines (e.g., morpholine or piperidine derivatives), RuPhos is the optimal ligand. Its slightly more accommodating binding pocket allows for the efficient reductive elimination of sterically hindered secondary amines, a step that is often rate-limiting[4][5].
Base Selection: Pseudo-Protection vs. Deprotonation
While strong bases like NaOtBu are standard for robust substrates, they can induce side reactions in highly functionalized molecules. For Pathway B (primary amine coupling), Lithium bis(trimethylsilyl)amide (LiHMDS) is highly recommended. Mechanistic studies suggest that the lithium cation can coordinate with sensitive functional groups, acting as a transient "pseudo-protecting group" while providing sufficient basicity to drive the catalytic cycle[6].
Synthetic Workflow & Decision Matrix
Caption: Divergent Buchwald-Hartwig strategies for bifunctional tetralin substrates.
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between ligand/base selection and reaction outcomes based on established cross-coupling optimization parameters[2][3][6].
| Ligand | Amine Type | Base | Temp (°C) | Chemoselectivity (Mono:Bis) | Yield (%) | Primary Application |
| BrettPhos | Primary | LiHMDS | 40–60 | >99:1 | 85–92 | Pathway B (N-Arylation) |
| RuPhos | Secondary | NaOtBu | 80–90 | N/A | 88–95 | Pathway A (Br-Substitution) |
| BINAP | Primary | Cs₂CO₃ | 100 | 65:35 | 45–55 | Not Recommended (Over-arylation) |
| Xantphos | Primary | K₃PO₄ | 90 | 80:20 | 60–70 | Sub-optimal for this substrate |
Experimental Protocols
Protocol A: Substrate as Electrophile (Double Amination via RuPhos)
Objective: To substitute both the 5- and 7-bromo positions with an external secondary amine while preserving the chiral primary amine center.
Step 1: Amine Protection (Self-Validating Pre-requisite)
-
Dissolve 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add Triethylamine (2.0 equiv) and cool to 0 °C.
-
Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir for 4 hours at room temperature.
-
Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms complete protection, preventing catastrophic oligomerization in Step 2. Work up with aqueous NH₄Cl and isolate the N-Boc intermediate.
Step 2: Double Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the N-Boc intermediate (1.0 equiv), external secondary amine (e.g., morpholine, 2.5 equiv), NaOtBu (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5.0 mol%)[4][5].
-
Evacuate and backfill the tube with Argon (3 cycles).
-
Add anhydrous Toluene (0.1 M) and seal the tube.
-
Heat to 90 °C for 12 hours.
-
Validation: LC-MS should indicate a mass shift corresponding to the displacement of two bromine isotopes.
-
Cool, filter through a Celite pad, concentrate, and purify via flash chromatography.
Protocol B: Substrate as Nucleophile (Chemoselective N-Arylation via BrettPhos)
Objective: To selectively couple the primary amine with an external aryl iodide, utilizing the differential oxidative addition rates of C-I vs. C-Br bonds to leave the internal bromines untouched.
Step 1: Chemoselective Cross-Coupling
-
In an oven-dried Schlenk tube, combine 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 equiv), a highly reactive Aryl Iodide (1.05 equiv), Pd₂(dba)₃ (2.0 mol%), and BrettPhos (4.0 mol%)[3].
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane (0.1 M).
-
Critical Step: Dropwise add LiHMDS (1.0 M in THF, 2.2 equiv) at room temperature[6].
-
Heat gently to 45 °C. Causality Note: Keeping the temperature strictly below 50 °C ensures the palladium catalyst selectively inserts into the external C-I bond, completely ignoring the internal C-Br bonds.
-
Stir for 6 hours.
-
Validation: Monitor by LC-MS. The presence of the characteristic dibromo isotopic pattern (1:2:1 ratio) in the product mass confirms that the internal bromines were successfully preserved.
-
Quench with water, extract with EtOAc, and purify via silica gel chromatography.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystal structure of the RuPhos ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization and Protocol for the Salt Formation of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Introduction & Mechanistic Rationale
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (Molecular Formula: C₁₀H₁₁Br₂N; MW: 305.01 g/mol ) is a highly lipophilic primary amine featuring a rigid tetralin core and two electron-withdrawing bromine substituents at the 5 and 7 positions[1]. In its free base form, this intermediate is prone to oxidative degradation, exhibits poor aqueous solubility, and is often isolated as a viscous oil or low-melting solid, complicating downstream pharmaceutical processing.
Salt formation is a foundational strategy in drug development to overcome these liabilities. By converting the free base into an ionized salt, researchers can drastically alter the compound's physicochemical profile—improving dissolution rates, enhancing solid-state stability, and facilitating purification via crystallization[2].
The Causality of Salt Selection (The "Rule of 3")
The selection of an appropriate counterion is governed by the
-
API Basicity: The conjugate acid of a primary aliphatic/benzylic amine typically exhibits a pKa of ~9.0–9.5. The inductive electron-withdrawing effect of the bromine atoms slightly reduces this, but the amine remains strongly basic.
-
Counterion Selection:
-
Hydrochloric Acid (HCl): With a pKa of ~-6, the
pKa is >15, ensuring complete proton transfer and the formation of a highly crystalline, thermodynamically stable salt[4]. -
L-Tartaric Acid: With a pKa₁ of ~2.98, the
pKa is ~6.5. Because the API possesses a chiral center at C1[1], using a chiral acid like L-tartaric acid not only forms a stable salt but also provides a mechanism for diastereomeric resolution of the (R) and (S) enantiomers[5].
-
Figure 1: Decision tree for the salt selection and crystallization of tetralin-based primary amines.
Experimental Protocols
The following protocols are designed as self-validating systems. The choice of solvent dictates the supersaturation kinetics. Tetralin-amines are notorious for "oiling out" (liquid-liquid phase separation) if the crystallization kinetics are too rapid. Therefore, controlling the addition rate of the acid and utilizing Ostwald ripening are critical steps.
Protocol A: Hydrochloride Salt Formation (Standard Workflow)
This protocol utilizes Ethyl Acetate (EtOAc) as the primary solvent. EtOAc is an excellent choice because the free base is highly soluble in it, whereas the resulting HCl salt is virtually insoluble, driving the equilibrium toward precipitation.
Materials:
-
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (Free Base)
-
2.0 M HCl in Diethyl Ether (or Isopropanol)
-
Ethyl Acetate (EtOAc), Anhydrous
-
Methyl tert-butyl ether (MTBE) as anti-solvent
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent (e.g., 3.05 g, 10 mmol) of the free base in 30 mL of anhydrous EtOAc in a round-bottom flask equipped with a magnetic stirrer and nitrogen line.
-
Thermal Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic energy of the system, preventing localized heat spikes during the exothermic acid-base reaction that could lead to impurity formation.
-
Acid Addition: Dropwise, add 1.05 equivalents (5.25 mL of 2.0 M solution) of HCl over 15 minutes. A white precipitate will begin to form immediately.
-
Ostwald Ripening: Remove the ice bath and allow the suspension to warm to room temperature. Stir vigorously for 2 to 3 hours. Causality: This aging period allows smaller, kinetically formed amorphous particles to dissolve and reprecipitate onto larger, thermodynamically stable crystal lattices, improving filtration and purity.
-
Isolation: Filter the solid under vacuum using a Buchner funnel. Wash the filter cake with 2 x 10 mL of cold MTBE to remove unreacted free base and residual EtOAc.
-
Drying: Dry the resulting white crystalline solid in a vacuum oven at 40 °C for 12 hours to constant weight.
Protocol B: L-Tartrate Salt Formation (Diastereomeric Resolution)
When enantiomeric purity is required, salt formation with a chiral acid allows for the separation of diastereomers based on differential solubility[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the free base in absolute ethanol (10 mL/gram of API). Heat the solution to 60 °C to ensure complete dissolution.
-
Acid Addition: In a separate vessel, dissolve 1.0 eq of L-(+)-Tartaric acid in a minimum amount of warm ethanol/water (9:1 v/v). Add this acidic solution dropwise to the free base solution at 60 °C.
-
Thermodynamic Cooling: Cool the mixture at a strictly controlled rate of 0.1 °C/min down to 20 °C. Causality: Slow cooling prevents kinetic trapping and allows the less soluble diastereomeric salt to selectively crystallize out of the supersaturated solution.
-
Seeding (Optional but Recommended): If available, add 1% w/w of pure diastereomeric salt crystals at 45 °C to bypass the primary nucleation energy barrier.
-
Isolation: Filter the crystals, wash with cold ethanol, and dry under vacuum.
Figure 2: Thermodynamic vs. kinetic pathways during the anti-solvent crystallization of pharmaceutical salts.
Data Presentation & Expected Properties
The table below summarizes the theoretical and expected empirical shifts when converting 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine from its free base to its respective salts.
| Property | Free Base | Hydrochloride (HCl) Salt | L-Tartrate Salt |
| Molecular Weight | 305.01 g/mol | 341.47 g/mol | 455.10 g/mol |
| Physical State | Viscous Oil / Low-MP Solid | Highly Crystalline Powder | Crystalline Powder |
| Theoretical pKa | ~9.5 (Conjugate Acid) | -6.0 (Acid) | 2.98 (Acid) |
| Aqueous Solubility | < 0.1 mg/mL (Poor) | > 10 mg/mL (Excellent) | ~ 5 mg/mL (Moderate) |
| Hygroscopicity | Low | Low to Moderate | Low |
| Primary Utility | Synthesis Intermediate | Standard API Formulation | Chiral Resolution |
Analytical Validation & Troubleshooting
To ensure the protocol acts as a self-validating system, the following analytical checks must be performed on the isolated salts:
-
¹H-NMR Spectroscopy (in DMSO-d₆):
-
Validation: The free base amine protons typically appear as a broad singlet around
1.5 - 2.0 ppm. Upon successful HCl salt formation, the protonated amine (-NH₃⁺) will shift significantly downfield, appearing as a broad integration of 3 protons between 8.0 - 8.8 ppm. The methine proton at C1 will also shift downfield due to the adjacent positive charge.
-
-
Differential Scanning Calorimetry (DSC):
-
Validation: A sharp endothermic peak indicates a highly crystalline salt. If a broad endotherm is observed at a lower temperature, it indicates the kinetic formation of an amorphous solid or a solvate (e.g., trapped EtOAc). Troubleshooting: If amorphous, resuspend the solid in a 9:1 mixture of MTBE:Ethanol and heat to 50 °C for 4 hours to force thermodynamic crystal growth.
-
-
X-Ray Powder Diffraction (XRPD):
-
Validation: The presence of distinct, sharp diffraction peaks confirms the transition from a potentially amorphous free base to a structured crystalline salt lattice.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Retrieved from:[Link][6]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from:[2]
-
Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Retrieved from:[Link][4]
-
Pharma Salt Selection Challenges (Scribd Document). Review of Salt Selection Strategies and pKa requirements. Retrieved from:[Link][3]
-
Google Patents. US20130331429A1 - Aminotetraline derivatives (Context for chiral resolution of tetrahydronaphthalen-1-amines). Retrieved from:[5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. US8592442B2 - Nilotinib HCl crystalline forms - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Solubility and Dissolution Profile Assessment in Drug Discovery [jstage.jst.go.jp]
- 5. US20130331429A1 - Aminotetraline derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling on the 5,7-Dibromotetralin Core
Executive Summary
The 5,7-dibromotetralin (5,7-dibromo-1,2,3,4-tetrahydronaphthalene) scaffold is a highly versatile building block in medicinal chemistry and materials science. Functionalizing this core via palladium-catalyzed Suzuki-Miyaura cross-coupling presents a classic synthetic challenge: differentiating between two chemically similar carbon-bromine bonds.
This technical guide provides a comprehensive, field-proven framework for achieving both regioselective mono-coupling and exhaustive double-coupling on the 5,7-dibromotetralin core. By manipulating the inherent steric biases of the tetralin ring system and carefully selecting catalyst-ligand architectures, researchers can predictably control the reaction pathway to generate diverse, high-value polyaromatic architectures.
Mechanistic Rationale & Regiocontrol
To master the functionalization of 5,7-dibromotetralin, one must understand the causality behind the regioselectivity. Unlike heteroaromatic systems (e.g., dibromopyridines or dibromoquinolines) where electronic effects heavily dictate the site of oxidative addition[1], the tetralin core is primarily governed by steric differentiation [2].
-
The C5 Position (Sterically Hindered): The bromine atom at C5 is situated in the peri-position relative to the equatorial protons of the C4 methylene group on the fused aliphatic ring. This creates a significant steric barrier, hindering the approach of bulky
active species. -
The C7 Position (Sterically Accessible): The bromine at C7 is flanked only by the planar C6 and C8 aromatic protons. Lacking the bulk of the fused aliphatic ring, the C-Br bond at C7 undergoes oxidative addition at a significantly faster rate (
).
Consequently, under mild conditions with standard catalysts, the Suzuki-Miyaura coupling is highly selective for the C7 position. To force a reaction at the C5 position (either for a sequential asymmetric coupling or an exhaustive double coupling), highly active, sterically demanding electron-rich phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures are strictly required[3].
Fig 1. Mechanistic divergence in the regioselective Suzuki-Miyaura coupling of 5,7-dibromotetralin.
Quantitative Data: Condition Optimization
The choice of catalyst, ligand, and base directly dictates the reaction's causality. For instance, using
Table 1: Optimization for Regioselective Mono-Coupling (Targeting C7)
Conditions: 5,7-dibromotetralin (1.0 eq), Phenylboronic acid (1.05 eq), Dioxane/H₂O (4:1).
| Entry | Catalyst (mol%) | Ligand | Base (2.0 eq) | Temp (°C) | Time (h) | Yield C7-Mono (%) | Yield Di-Coupled (%) |
| 1 | None | 80 | 12 | 85 | < 5 | ||
| 2 | 80 | 12 | 78 | 8 | |||
| 3 | SPhos | 100 | 6 | 40 | 55 (Poor Selectivity) | ||
| 4 | None | 90 | 8 | 65 | 25 |
Table 2: Optimization for Exhaustive Double-Coupling (Targeting C5 & C7)
Conditions: 5,7-dibromotetralin (1.0 eq), Phenylboronic acid (2.5 eq), Toluene/H₂O (5:1).
| Entry | Catalyst (mol%) | Ligand | Base (4.0 eq) | Temp (°C) | Time (h) | Yield Di-Coupled (%) |
| 1 | None | 100 | 24 | 45 (Incomplete) | ||
| 2 | SPhos | 100 | 16 | 92 | ||
| 3 | XPhos | 110 | 12 | 88 |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that any deviation in catalytic efficiency or regioselectivity is caught before the workup phase.
Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling process.
Protocol A: Regioselective Synthesis of 7-Aryl-5-bromotetralin
Objective: Exploit steric bias to achieve >90% regioselectivity at the C7 position.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5,7-dibromotetralin (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.05 mmol, 1.05 eq), and
(0.03 mmol, 3 mol%). -
Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).
-
Solvent Addition: Add 8 mL of sparged 1,4-Dioxane, followed by 2 mL of a 1.0 M aqueous
solution (degassed). -
Reaction: Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm) to ensure optimal mass transfer between phases.
-
Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Pass Criteria: The ratio of mono-coupled to di-coupled product should be >15:1.
-
Failure Correction: If di-coupling exceeds 10%, immediately reduce the temperature to 70 °C. The slight excess of boronic acid (1.05 eq) is strictly capped to prevent over-reaction.
-
-
Workup: Upon completion (typically 10-12 h), cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry over anhydrous
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Exhaustive Synthesis of 5,7-Diaryl-tetralin
Objective: Overcome the peri-steric hindrance at C5 to achieve complete di-arylation.
-
Preparation: In a sealed microwave vial or Schlenk tube, combine 5,7-dibromotetralin (1.0 mmol, 1.0 eq), arylboronic acid (2.5 mmol, 2.5 eq),
(0.025 mmol, 2.5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous (4.0 mmol, 4.0 eq). -
Solvent Addition: Add a degassed mixture of Toluene (10 mL) and Water (2 mL).
-
Reaction: Heat the mixture to 100 °C. The use of the bulky, electron-rich SPhos ligand accelerates the oxidative addition into the stubborn C5-Br bond, while
drives the transmetalation. -
Self-Validation Checkpoint (8 Hours): Analyze an aliquot via LC-MS.
-
Pass Criteria: The intermediate 7-aryl-5-bromotetralin mass should be <5% relative to the di-coupled product.
-
Failure Correction: If the mono-coupled intermediate stalls, add an additional 1 mol% of
and 0.5 eq of boronic acid to drive the reaction to completion.
-
-
Workup: Filter through a short pad of Celite to remove palladium black, extract with EtOAc, and purify via column chromatography.
Fig 3. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 5,7-dibromotetralin.
Analytical Validation & Troubleshooting
Confirming the regiochemistry of the mono-coupled product is paramount, as mass spectrometry cannot differentiate between the C5 and C7 isomers.
Nuclear Magnetic Resonance (NMR) Strategy: Do not rely solely on 1D ¹H-NMR chemical shifts. To definitively prove that coupling occurred at C7, utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Proof of C7 Substitution: Irradiation of the newly introduced aryl protons will show a strong NOE cross-peak with the C8 and C6 aromatic protons of the tetralin core.
-
Proof of C5 Substitution (Incorrect Isomer): If the reaction occurred at C5, an NOE cross-peak would be observed between the aryl protons and the aliphatic C4 methylene protons of the saturated ring.
Troubleshooting Dehalogenation: If significant proto-dehalogenation (reduction of C-Br to C-H) is observed, it is typically caused by excess water or prolonged heating with a sluggish catalyst[1]. Ensure solvents are strictly degassed and consider switching to a more active pre-catalyst (e.g., Buchwald precatalysts) to outcompete the reduction pathway.
References
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, The Royal Society of Chemistry. Retrieved from:[Link][2]
-
Synthesis of Functionalized Anthraquinones, Phthalates and Quinolines by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. RosDok, Universität Rostock. Retrieved from:[Link][4]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Retrieved from:[Link][1]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, The Royal Society of Chemistry. Retrieved from:[Link][3]
Sources
Scale-up synthesis of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine for clinical research
Introduction & Clinical Relevance
The 1-aminotetralin scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif for CNS-active agents, dopaminergic ligands, and selective kinase inhibitors[1]. The specific di-halogenated derivative, 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337380-29-6), provides a highly rigidified framework that is invaluable for clinical research and structure-activity relationship (SAR) exploration[2]. The presence of bromine atoms at the C5 and C7 positions offers orthogonal reactivity handles for downstream late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[3].
Scaling up the synthesis of this molecule presents two primary chemical engineering challenges: achieving strict regiocontrol during the dibromination of the tetralin core, and executing a safe, chemoselective reductive amination that avoids the hydrodehalogenation of the aryl bromides while eliminating the use of highly toxic reducing agents.
Mechanistic Rationale & Synthetic Strategy
As a self-validating process designed for multikilogram production, this protocol abandons hazardous classical reagents in favor of a robust, two-step sequence:
-
Regioselective Electrophilic Aromatic Bromination: The synthesis begins with 1-tetralone. The regioselectivity is governed by the synergistic directing effects of the molecule's innate functional groups. The C1-carbonyl group is strongly electron-withdrawing and meta-directing (directing electrophiles to C5 and C7). Simultaneously, the C4-alkyl tether is electron-donating and ortho/para-directing (also directing to C5 and C7). By utilizing strictly controlled temperatures (0–5 °C) and a Lewis acid catalyst (FeBr
), we suppress radical -bromination at C2, exclusively yielding 5,7-dibromo-1-tetralone. -
Chemoselective Reductive Amination: Classical reductive aminations often rely on sodium cyanoborohydride (NaBH
CN), which poses severe toxicity risks due to the generation of hydrogen cyanide gas during aqueous workup. Conversely, catalytic hydrogenation (H over Pd/C) is strictly contraindicated, as it would rapidly cleave the aryl-bromide bonds. To resolve this, we employ 2-picoline borane (pic-BH ) . As recommended by the ACS GCI Pharmaceutical Roundtable, 2-picoline borane is a highly stable, scalable, and safe alternative that operates efficiently in the protic solvents required for imine formation, without generating toxic cyanide byproducts[4].
Figure 1: Two-step scalable synthetic workflow for 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Scale-Up Methodologies & Self-Validating Protocols
Step 1: Synthesis of 5,7-Dibromo-1-tetralone
Objective: Achieve >98% regioselectivity for the 5,7-dibromo isomer while preventing thermal runaway during the highly exothermic halogenation.
Step-by-Step Protocol:
-
Reactor Preparation: Purge a 20 L jacketed glass reactor with N
. Charge with 1-tetralone (1.0 kg, 6.84 mol), anhydrous dichloromethane (DCM, 10 L), and FeBr (0.1 kg, 0.05 eq). -
Temperature Control: Engage the chiller to bring the internal reaction mass temperature (T
) to 0–5 °C. -
Halogenation: Charge a dropping funnel with Br
(2.35 kg, 14.7 mol, 2.15 eq). Add Br dropwise over 4 hours, strictly maintaining T < 5 °C to prevent aliphatic C2-bromination. -
Validation Checkpoint (IPC 1): After 1 hour of post-addition stirring, pull a 1 mL aliquot. Quench with Na
S O and analyze via HPLC. The protocol validates progression only if the mono-bromo intermediate is < 2% AUC. If > 2%, add an additional 0.05 eq of Br . -
Workup & Crystallization: Quench the reaction mixture by slowly transferring it into a vigorously stirred 10% aqueous Na
S O solution (5 L) to neutralize unreacted bromine. Separate the organic layer, wash with saturated NaHCO (5 L) and brine (5 L). Perform a solvent swap from DCM to heptane via vacuum distillation. Cool to 0 °C to induce crystallization. Filter and dry under vacuum to afford 5,7-dibromo-1-tetralone as an off-white solid.
Step 2: Reductive Amination via 2-Picoline Borane
Objective: Drive complete imine formation and execute chemoselective reduction without generating toxic off-gassing or degrading the aryl-bromide bonds[4].
Step-by-Step Protocol:
-
Imine Condensation: In a clean 20 L jacketed reactor under N
, charge 5,7-dibromo-1-tetralone (1.5 kg, 4.93 mol), ammonium acetate (NH OAc, 3.8 kg, 49.3 mol, 10 eq), and anhydrous methanol (12 L). Heat the mixture to 50 °C for 4 hours. -
Validation Checkpoint (IPC 2): Monitor imine formation via FTIR (appearance of C=N stretch at ~1650 cm⁻¹ and disappearance of C=O stretch at ~1680 cm⁻¹).
-
Chemoselective Reduction: Cool the reactor to T
= 10 °C. Portion-wise, add 2-picoline borane (0.63 kg, 5.91 mol, 1.2 eq) over 1 hour. Caution: Mild exotherm and trace hydrogen gas evolution will occur. Allow the reaction to warm to room temperature and stir for 12 hours. -
Workup: Quench the reaction by carefully adding 1M HCl (2 L) to destroy excess borane (monitor for H
evolution). Concentrate the mixture under vacuum to remove methanol. Adjust the aqueous residue to pH 10 using 2M NaOH. Extract the freebase amine with methyl tert-butyl ether (MTBE, 3 × 4 L). -
Salt Formation (Purification): Dry the combined MTBE layers over anhydrous Na
SO . Filter, and slowly add 2M HCl in ethanol (2.5 L) to precipitate the target molecule as a highly pure hydrochloride salt. Filter, wash with cold diethyl ether, and dry at 40 °C under vacuum.
Quantitative Data & Scale-Up Metrics
The transition from pilot scale to multikilogram scale demonstrated excellent reproducibility. The use of 2-picoline borane significantly improved the E-factor (environmental factor) during workup by eliminating the need for complex cyanide-remediation protocols[4].
| Process Parameter | Pilot Scale (100 g) | Kilo Scale (1.0 kg) | Variance & Engineering Notes |
| Step 1: Bromination | |||
| Isolated Yield (%) | 88.5% | 86.2% | Slight yield loss attributed to mother liquor retention during larger-scale crystallization. |
| Purity (HPLC AUC) | 99.1% | 98.9% | Impurity profile identical; over-brominated species < 0.3%. |
| Step 2: Reductive Amination | |||
| Isolated Yield (%) | 82.0% | 84.5% | Improved yield due to superior thermal mass control during the borane addition exotherm. |
| Purity (HPLC AUC) | 99.5% | 99.6% | Analyzed as the HCl salt; free of trace metals (0 ppm Pd/Pt). |
| Overall Process Metrics | |||
| E-Factor (kg waste / kg API) | ~35 | ~28 | Significant reduction in solvent waste achieved via optimized MTBE extraction volumes at scale. |
References
-
Preparative scale reductive amination reactions for the synthesis of 2-aminotetralin and 3-aminochroman derivatives ResearchGate[Link]
-
Reductive Amination: Reagent Guide ACS GCI Pharmaceutical Roundtable[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Yield Optimization for 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic bottlenecks encountered when producing 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
The synthesis of this sterically hindered, halogenated building block typically relies on a two-step sequence: the regioselective electrophilic aromatic bromination of 1-tetralone, followed by the reductive amination of the resulting ketone. Both steps present unique mechanistic challenges, from over-bromination to sluggish imine formation. This guide provides field-proven solutions, mechanistic causality, and validated protocols to optimize your reaction yields.
Synthesis Workflow
Two-step synthesis workflow for 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
Part 1: Troubleshooting Guide & FAQs
Q1: My bromination of 1-tetralone yields a complex mixture of mono- and tri-brominated species. How do I selectively obtain 5,7-dibromo-1-tetralone?
Causality & Solution: The carbonyl group at the C1 position of 1-tetralone is an electron-withdrawing, deactivating group. Mechanistically, it directs electrophilic aromatic substitution to the meta positions—specifically C5 and C7[1][2]. To prevent the reaction from stopping at 5-bromo-1-tetralone or proceeding to a tribrominated byproduct, you must strictly control the stoichiometry and the Lewis acid strength. Use exactly 2.05 to 2.10 equivalents of elemental bromine (Br₂) paired with a strong Lewis acid catalyst like anhydrous FeBr₃ or AlCl₃. Maintain the reaction at 0 °C during the initial addition to control the exothermic formation of the arenium ion, then allow it to warm to room temperature to drive the second bromination to completion[1][3].
Q2: The reductive amination of 5,7-dibromo-1-tetralone using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) gives <30% yield. How can I drive this to completion?
Causality & Solution: 1-Tetralone derivatives are notoriously sluggish in traditional reductive amination conditions[4]. The bicyclic fused ring system creates significant steric hindrance around the C1 carbonyl, preventing efficient nucleophilic attack by weak nucleophiles like ammonia. Do not use standard NaBH₃CN/NH₄OAc protocols. Instead, utilize Titanium(IV) isopropoxide[Ti(OiPr)₄]. Ti(OiPr)₄ acts as a dual-purpose reagent: it is a strong Lewis acid that activates the sterically hindered carbonyl, and it acts as a chemical dehydrating agent that irreversibly traps the water byproduct, driving the equilibrium entirely toward the titanium-imine complex[5][6][7]. Once the imine is fully formed, reduction with NaBH₄ proceeds rapidly and in high yield[8].
Q3: I am seeing a significant amount of 5,7-dibromo-1-tetralol (alcohol byproduct) during the amination step. Why?
Causality & Solution: This occurs when the reducing agent (NaBH₄ or NaBH₃CN) reduces the unreacted ketone before the imine has fully formed. Because tetralone imine formation is slow, adding the reductant concurrently with the amine source guarantees over-reduction. Solution: You must run the reaction in two distinct stages. Stir the ketone, ammonia, and Ti(OiPr)₄ for at least 12–16 hours at room temperature before adding the hydride source[7][8].
Q4: How can I obtain the chiral (S)- or (R)-enantiomer of the amine directly without relying on chiral resolution?
Causality & Solution: For enantioselective synthesis, biocatalysis is the modern standard. Engineered Reductive Aminases (RedAms) can perform asymmetric reductive amination on bulky substrates. While wild-type RedAms struggle with the steric bulk of 1-tetralones, recent high-throughput mapping has identified specific mutant libraries (e.g., BacRedAm and MaRedAm variants) that successfully accommodate the tetralone scaffold, yielding the chiral amine with >99% ee[9].
Part 2: Mechanistic Visualization
Mechanistic pathway of Titanium(IV) isopropoxide-mediated reductive amination.
Part 3: Quantitative Data & Method Comparison
The following table summarizes the expected yields and mechanistic trade-offs of various reductive amination conditions applied to tetralone derivatives.
| Reagent System | Intermediate Formed | Typical Yield | Primary Advantage / Drawback |
| NH₄OAc, NaBH₃CN, MeOH | Unstable Imine / Iminium | 15% - 30% | Drawback: Highly susceptible to alcohol byproduct formation due to sluggish imine kinetics[4]. |
| NH₃/EtOH, Ti(OiPr)₄, NaBH₄ | Titanium-Imine Complex | 75% - 85% | Advantage: Ti(OiPr)₄ forces complete imine formation prior to reduction, maximizing primary amine yield[7][8]. |
| Engineered RedAm, NH₄Cl, GDH | Enzyme-Substrate Complex | >90% | Advantage: Exceptional enantioselectivity (>99% ee). Drawback: Requires access to engineered biocatalysts[9]. |
Part 4: Step-by-Step Experimental Protocol
Optimized Reductive Amination of 5,7-Dibromo-1-tetralone using Ti(OiPr)₄
Note: This protocol is adapted from validated methodologies for sterically hindered bicyclic ketones[7][8].
Step 1: Imine Formation (Strictly Anhydrous)
-
In an oven-dried, round-bottom flask purged with nitrogen, dissolve 5,7-dibromo-1-tetralone (1.0 eq) in anhydrous ethanol (or methanol).
-
Add a solution of ammonia in ethanol (2.0 M, 5.0 to 10.0 eq).
-
Syringe in Titanium(IV) isopropoxide (2.0 to 3.0 eq) dropwise. The solution may slightly change color as the Lewis acid coordinates.
-
Stir the reaction mixture at room temperature under nitrogen for 12 to 16 hours. Do not proceed until TLC or IR confirms the disappearance of the carbonyl peak.
Step 2: Reduction 5. Cool the reaction flask to 0 °C using an ice bath. 6. Carefully add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes to manage hydrogen gas evolution. 7. Allow the mixture to warm to room temperature and stir for an additional 2 to 3 hours.
Step 3: Quenching & Workup (Critical Step) 8. Quench the reaction by pouring it into a 2M aqueous solution of Ammonium Hydroxide (NH₄OH) or a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)[7][8]. Scientist's Note: Ti(OiPr)₄ will hydrolyze into a thick, white Titanium Dioxide (TiO₂) precipitate. Rochelle's salt helps chelate the titanium to break up the emulsion. 9. Stir vigorously for 15 minutes, then filter the entire mixture through a pad of Celite to remove the inorganic salts. Wash the Celite cake thoroughly with ethyl acetate.
Step 4: Isolation 10. Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. 12. Purify via flash chromatography (DCM/MeOH gradient) or by forming the hydrochloride salt.
Part 5: References
-
Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay | JACS Au Source: ACS Publications (acs.org) URL:
-
Synthesis of 5-Bromotetralone from 1-Tetralone: A Technical Guide Source: Benchchem (benchchem.com) URL:
-
Exploring the synthetic potential of a marine transaminase in the enantioselective synthesis of amines Source: RSC (rsc.org) URL:
-
What is the major product of the following reaction? Reactant Source: AskFilo (askfilo.com) URL:
-
CN101263132B - Chemical compounds Source: Google Patents URL:
-
The Journal of Organic Chemistry 1977 Volume.42 No.14 Source: dss.go.th URL:
-
STRATEGIES FOR ORGANIC DRUG SYNTHESIS AND DESIGN Source: ethernet.edu.et URL:
-
5-Bromotetralone | 68449-30-9 | Benchchem Source: Benchchem (benchchem.com) URL:
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the major product of the following reaction? Reactant: 1-tetralo.. [askfilo.com]
- 3. 5-Bromotetralone | 68449-30-9 | Benchchem [benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. rsc.org [rsc.org]
- 8. CN101263132B - Chemical compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Purification techniques for removing impurities from brominated tetralin amines
Technical Support Center: Purification of Brominated Tetralin Amines
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the purification of brominated tetralin amines (e.g., 5-bromo-2-aminotetralin and 7-bromo-2-aminotetralin). These compounds are essential building blocks for CNS-active therapeutics, but their synthesis is notorious for generating closely related structural impurities. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve >99% purity and enantiomeric excess (ee).
Part 1: Troubleshooting & FAQs
Q1: Why do I keep seeing co-eluting spots on my normal-phase TLC after the ring-closure step, and how do I isolate my target amine? The Causality: You are likely dealing with regioisomers. During the electrophilic ring-closure of brominated precursors to form the tetralone core, the aromatic bromine atom can migrate via bromonium intermediates. This is a well-documented phenomenon known as the "halogen dance"[1]. Because regioisomers (e.g., 5-bromo vs. 7-bromo) possess nearly identical pKa values and steric profiles, they co-elute on standard silica gel. The Solution: Abandon normal-phase chromatography for this specific separation. Transition to Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 stationary phase[2]. The hydrophobic C18 chains can distinguish the minute differences in the hydrophobic surface area of the regioisomers.
Q2: My diastereomeric salt crystallization is yielding <30% recovery. How can I optimize this?
The Causality: Traditional chiral resolution using resolving agents (like L-tartaric acid) is thermodynamically capped at a 50% theoretical yield. If your recovery is significantly lower, the solubility product (
Q3: I am detecting highly lipophilic dibromo-aminotetralin impurities. What is the most efficient clearance method? The Causality: Over-bromination occurs due to uncontrolled reaction kinetics during the initial electrophilic aromatic substitution. The addition of a second bromine atom withdraws electron density from the aromatic ring, which inductively reduces the basicity (pKa) of the adjacent amine group and significantly increases the molecule's overall lipophilicity. The Solution: Leverage this pKa differential via a precision acid-base extraction. By titrating the aqueous layer to a pH exactly between the pKa of the mono-brominated target and the dibrominated impurity, you can selectively keep the less basic dibromo-species partitioned in the organic waste layer.
Part 2: Experimental Protocols
Protocol A: Preparative RP-HPLC Separation of Regioisomers Self-Validating Mechanism: The use of an isocratic hold ensures baseline resolution before the gradient flushes strongly retained impurities, while UV monitoring at the isosbestic point ensures accurate quantification.
-
Sample Preparation: Dissolve 500 mg of crude brominated aminotetralin in 5.0 mL of 0.1% Trifluoroacetic acid (TFA) in an Acetonitrile/Water (1:1) mixture. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column[2].
-
Column & Mobile Phase Setup: Equip the system with a Prep C18 column (e.g., 30 x 250 mm, 5 µm). Prepare Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile).
-
Scientist Insight: TFA is mandatory here; it acts as an ion-pairing agent that protonates the basic amine, preventing secondary interactions with residual silanols on the column that cause peak tailing.
-
-
Gradient Elution: Initiate a shallow gradient from 10% B to 40% B over 40 minutes at a flow rate of 20 mL/min. The shallow slope is critical to resolving the minute hydrophobic differences between the 5-bromo and 7-bromo isomers.
-
Fraction Recovery: Monitor the elution via UV absorbance at 254 nm. Pool the fractions corresponding to the target peak. To self-validate the recovery, immediately neutralize a small aliquot of the pooled fractions with saturated
(until pH > 8) and extract with dichloromethane to verify the free base mass before bulk evaporation.
Protocol B: Diastereomeric Salt Resolution for Enantiomeric Purity Self-Validating Mechanism: Seeding the solution bypasses the nucleation energy barrier, ensuring that only the thermodynamically favored diastereomer crystallizes, preventing spontaneous co-precipitation.
-
Salt Formation: Dissolve 10.0 g of the regioisomerically pure racemic amine in 100 mL of boiling methanol. In a separate flask, dissolve 0.5 molar equivalents of the resolving agent (e.g., D-(-)-tartaric acid) in 50 mL of boiling methanol.
-
Mixing & Seeding: Slowly combine the two solutions while maintaining the temperature at 60 °C. Introduce 10 mg of previously isolated, >99% ee target diastereomeric salt crystals.
-
Scientist Insight: This seeding step is the self-validating control mechanism. It dictates the crystal lattice formation, forcing the system to selectively precipitate the target salt.
-
-
Controlled Cooling: Program the reactor to cool linearly from 60 °C to 20 °C over exactly 4 hours. Do not crash-cool; rapid cooling kinetically traps the undesired isomer within the crystal lattice, destroying your enantiomeric excess.
-
Isolation: Filter the resulting crystals under a vacuum, wash with 20 mL of ice-cold methanol, and dry under a high vacuum. Free-base the salt using 1 M NaOH and extract with ethyl acetate to recover the pure enantiomer.
Part 3: Data Presentation
| Purification Technique | Target Impurity | Mechanism of Action | Key Advantage | Primary Limitation |
| Precision Acid-Base Extraction | Dibrominated species, Neutrals | Exploits inductive pKa shifts and lipophilicity differences. | Highly scalable; rapid execution. | Cannot resolve regioisomers or enantiomers. |
| Preparative RP-HPLC | Regioisomers (e.g., 5-Br vs. 7-Br) | Differentiates based on hydrophobic surface area. | Unmatched purity and resolution[2]. | Low throughput; high solvent consumption. |
| Diastereomeric Crystallization | Enantiomeric impurities | Relies on solubility product ( | Cost-effective for large-scale manufacturing. | Capped at 50% yield without R3 recycling[3]. |
| Chiral Chromatography (CSP) | Enantiomeric impurities | Transient diastereomeric interactions with cellulose phases. | Rapid determination of ee%; high recovery[4]. | Prohibitively expensive for bulk crude processing. |
Part 4: Mandatory Visualization
Workflow for the sequential purification of crude brominated aminotetralins to absolute purity.
Part 5: References
-
Schuisky, P., Federsel, H.-J., & Tian, W. "Regioisomerism in the Synthesis of a Chiral Aminotetralin Drug Compound: Unraveling Mechanistic Details and Diastereomer-Specific In-Depth NMR Investigations." The Journal of Organic Chemistry, 2012. URL:[Link]
-
Bentley, M. D. et al. "Subcutaneous delivery of polymer conjugates of therapeutics agents." US Patent 11298350B2, 2022. URL:
-
"Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle." White Rose eTheses Online, 2022. URL:[Link]
-
"Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases." Journal of Chromatography A, 2001. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US11298350B2 - Subcutaneous delivery of polymer conjugates of therapeutics agents - Google Patents [patents.google.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetralin Bromination Support Center: Troubleshooting Regioselectivity
Welcome to the Technical Support Center for tetralin (1,2,3,4-tetrahydronaphthalene) functionalization. Tetralin presents a classic regioselectivity challenge due to its dual nature: it contains both an oxidizable aliphatic ring (benzylic positions at C1/C4) and an electron-rich aromatic ring (C5 through C8).
This guide is designed for researchers and drug development professionals to troubleshoot unwanted isomeric mixtures, control mechanistic pathways, and implement self-validating protocols for precise halogenation.
Diagnostic Workflow: Identifying Your Regioselectivity Issue
Before adjusting your protocol, identify where your mechanistic pathway is diverging. The diagram below maps the two primary reaction pathways and their common failure points.
Mechanistic divergence in tetralin bromination pathways and regioselectivity pitfalls.
Module 1: Benzylic Bromination (Radical Pathway)
Q: I am trying to synthesize 1-bromotetralin using NBS and AIBN, but I consistently get a mixture of mono-brominated and di-brominated (1,4-dibromotetralin) products. How can I control this?
A: Over-bromination at the benzylic carbon is a hallmark issue in 1[1]. The benzylic radical is highly resonance-stabilized, making the second bromination (at the C4 position) kinetically competitive with the first.
-
Causality & Solution:
-
Stoichiometry: Limit N-Bromosuccinimide (NBS) to 0.95 equivalents relative to tetralin to ensure complete consumption of the brominating agent before di-bromination dominates[2].
-
Reagent Purity: NBS degrades over time, releasing Br₂ and HBr. Trace Br₂ accelerates the reaction uncontrollably, leading to a "feeding frenzy" of bromide radicals[1]. Always recrystallize NBS from water before use.
-
Solvent Selection: While CCl₄ is historically used[3], it is highly toxic. Acetonitrile (MeCN) or trifluorotoluene (PhCF₃) are excellent, modern alternatives that maintain the necessary radical stability without participating in side reactions[2].
-
Q: My benzylic bromination is yielding aromatic bromination side-products. Why is this happening?
A: This indicates a crossover from a radical mechanism to an ionic Electrophilic Aromatic Substitution (EAS) mechanism.
-
Causality & Solution: NBS can generate trace HBr during the reaction. If moisture is present, HBr acts as a Brønsted acid, catalyzing the heterolytic cleavage of bromine species and initiating EAS on the electron-rich aromatic ring of tetralin[1]. Ensure strictly anhydrous conditions and consider adding a mild acid scavenger (e.g., solid K₂CO₃ or propylene oxide) to the reaction mixture to neutralize trace HBr.
Self-Validating Protocol: Selective Benzylic Mono-Bromination
This protocol utilizes built-in visual and analytical validations to ensure the radical pathway remains dominant.
-
Setup & Initiation: Dissolve tetralin (1.0 eq) in anhydrous MeCN (0.2 M). Add freshly recrystallized NBS (0.95 eq) and AIBN (0.05 eq).
-
Validation Check: The initial solution must be mostly colorless to pale yellow.
-
-
Thermal Activation: Heat the mixture to 70-80°C under a nitrogen atmosphere.
-
Validation Check: The solution will transiently turn deep red/orange as trace bromine radicals form, then fade back to pale yellow as the propagation cycle stabilizes[2].
-
-
Reaction Monitoring: Reflux for 1-2 hours.
-
Validation Check: Succinimide (the byproduct of NBS) is less dense and less soluble in the solvent, precipitating at the surface. This phase change is a reliable visual indicator of NBS consumption.
-
-
Quench & Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate.
-
Validation Check: TLC (Hexanes/EtOAc 9:1) should show the disappearance of the NBS spot and a new, UV-active product spot at a lower Rf than tetralin.
-
-
Structural Confirmation:
-
Validation Check: ¹H NMR (CDCl₃) must show a distinct triplet/multiplet at ~5.2-5.5 ppm (1H), corresponding to the benzylic CH-Br proton. The presence of a signal here without a corresponding symmetric signal confirms mono-substitution over 1,4-di-substitution.
-
Module 2: Aromatic Ring Bromination (EAS Pathway)
Q: I want to brominate the aromatic ring of tetralin, but I'm getting a mixture of 5-bromo (alpha) and 6-bromo (beta) isomers. How do I improve regioselectivity?
A: The alkyl chain of the fused aliphatic ring weakly activates the aromatic ring, making the alpha (C5/C8) and beta (C6/C7) positions electronically similar.
-
Causality & Solution: Standard bromination (Br₂, FeBr₃) often yields isomeric mixtures. To drive selectivity toward the beta position (6-bromotetralin):
-
Kinetic Control via Temperature: Running the reaction at -30°C to -78°C in dichloromethane (DCM) enhances the kinetic preference for the less sterically hindered beta position.
-
Structured Solid Catalysts: Using solid Lewis acids like zeolites or specific clays can physically constrain the transition state, heavily favoring specific regioisomers due to shape selectivity within the catalyst pores[4].
-
Q: I'm using Br₂ for aromatic bromination, but I'm seeing benzylic bromides in my NMR. How do I stop this?
A: Molecular bromine (Br₂) can undergo homolytic cleavage if exposed to ambient light or high temperatures, generating bromine radicals that attack the weaker benzylic C-H bonds[5]. High-temperature bromination of tetralin with Br₂ is actually a known method for benzylic bromination (yielding 1,4-dibromotetralin)[6].
-
Causality & Solution: Wrap the reaction flask in aluminum foil to strictly exclude light. Maintain the temperature below 0°C. Ensure a strong Lewis acid (e.g., FeBr₃) is present to rapidly polarize the Br-Br bond, outcompeting radical formation[5].
Self-Validating Protocol: Selective Aromatic Bromination (Beta-Position)
This protocol utilizes strict environmental controls to suppress radical formation and favor EAS.
-
Dark Setup: Wrap a rigorously dried flask in aluminum foil. Add tetralin (1.0 eq) and anhydrous DCM.
-
Validation Check: Aluminum foil ensures zero photo-initiation of radical pathways.
-
-
Electrophile Generation: Add FeBr₃ (0.05 eq) and cool to -30°C. Slowly add a solution of Br₂ (1.0 eq) in DCM dropwise.
-
Validation Check: The solution will immediately darken, indicating the complexation of Br₂ with FeBr₃ to form the active electrophile[5].
-
-
Reaction Progression: Stir at -30°C for 4 hours.
-
Validation Check: Evolution of HBr gas will occur. Passing the effluent gas over damp pH paper will turn it red, confirming the substitution mechanism is actively displacing aromatic protons.
-
-
Quench: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Validation Check: The organic layer will transition from a dark red/brown to clear/pale yellow, confirming the complete reduction of unreacted Br₂.
-
-
Structural Confirmation:
-
Validation Check: ¹H NMR (CDCl₃) must show the preservation of the four benzylic protons as multiplets at ~2.7 ppm. The aromatic region (~6.9-7.3 ppm) will integrate to 3 protons, confirming EAS. The splitting pattern (a doublet with a small coupling constant ~2 Hz, a doublet with a large coupling constant ~8 Hz, and a doublet of doublets) will confirm the 1,2,4-substitution pattern of the 6-bromo isomer.
-
Quantitative Data Summary: Regioselectivity Matrix
Use the table below to benchmark your expected outcomes based on the reagent system and conditions chosen.
| Target Position | Reagent System | Equivalents | Solvent | Temp | Expected Major Product | Common Impurity |
| Benzylic (Mono) | NBS + AIBN | 0.95 eq | MeCN / PhCF₃ | 70-80°C | 1-bromotetralin | 1,4-dibromotetralin |
| Benzylic (Di) | Br₂ + hv | 4.5 eq | CCl₄ / PhCF₃ | 25°C | 1,1,4,4-tetrabromotetralin | 1,4-dibromotetralin |
| Aromatic (Beta) | Br₂ + FeBr₃ | 1.0 eq | DCM | -30°C | 6-bromotetralin | 5-bromotetralin |
| Aromatic (Alpha) | Br₂ + Zeolite | 1.0 eq | DCM | 25°C | 5-bromotetralin | 6-bromotetralin |
References
- Bromination of Tetralin.
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Scientific Update URL
- Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene MDPI URL
- Reactions on the “Benzylic” Carbon: Bromination And Oxidation Master Organic Chemistry URL
- Radical-Based Route to Functionalized Tetralin: Formal Total Synthesis of (±)
- Reddit (r/Chempros)
- Electrophilic Aromatic Substitution: The Six Key Reactions Master Organic Chemistry URL
Sources
Overcoming catalyst poisoning during cross-coupling of dibromotetralin amines
Welcome to the Advanced Synthesis Technical Support Center. This knowledge base article provides field-proven troubleshooting strategies for one of the most notoriously difficult transformations in organic synthesis: performing palladium-catalyzed cross-couplings on dibromotetralin scaffolds that contain a free, unprotected amine.
Knowledge Base Article: KB-7492
Topic: Overcoming Catalyst Poisoning in Cross-Coupling of Dibromotetralin Amines Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals
Diagnostic Overview: The Causality of Catalyst Poisoning
When performing a Buchwald-Hartwig amination or Suzuki-Miyaura coupling on a dibromotetralin amine (e.g., 5,6-dibromo-1,2,3,4-tetrahydronaphthalen-2-amine), researchers frequently observe stalled reactions, incomplete double-coupling, and the precipitation of "palladium black."
The Root Cause: The aliphatic amine on the tetralin ring is a strong Lewis base (σ-donor). It aggressively competes with the intended coupling partners and ancillary phosphine ligands for the coordinatively unsaturated Pd(0) or Pd(II) intermediates[1]. When the free amine successfully coordinates to the metal center, it forms highly stable, off-cycle resting states (such as bis-amine Pd(II) complexes). This displacement of the ancillary ligands halts the catalytic cycle, leading to catalyst aggregation and poisoning[2]. Furthermore, the presence of two reactive C-Br bonds increases the probability of intermolecular amine-Pd-aryl interactions, which rapidly leads to oligomerization.
Fig 1. Competitive pathways: Productive cross-coupling vs. off-cycle amine poisoning.
Frequently Asked Questions (Troubleshooting)
FAQ 1: Why does my reaction stall at 10% conversion with visible palladium black precipitation? A: The appearance of palladium black is a self-validating indicator that your phosphine ligand has been displaced by the tetralin's free amine. Without the steric and electronic support of the ligand, the naked Pd(0) atoms agglomerate into inactive metallic clusters. To prevent this, you must shift the thermodynamic equilibrium away from amine binding by using highly sterically demanding ligands[3].
FAQ 2: Should I protect the free amine, or can I couple directly? A: While transient or permanent protection (e.g., Boc, trifluoroacetyl) is the traditional failsafe, it adds two synthetic steps (protection/deprotection) and lowers overall atom economy. Direct coupling is possible if you utilize a dual-strategy:
-
Dialkylbiaryl Phosphine Ligands: Use Buchwald-type ligands (like XPhos or RuPhos). The bulky dicyclohexylphosphino group and the triisopropylphenyl ring create a deep steric pocket. This pocket accommodates the planar aromatic ring of the tetralin for oxidative addition but sterically repels the bulky, sp3-hybridized aliphatic amine[3].
-
Kinetic Control: Keep the steady-state concentration of the free amine extremely low using a syringe-pump addition.
FAQ 3: How does the choice of base affect the competition between the internal amine and the coupling partner? A: The base serves a dual purpose: neutralizing the hydrogen halide byproduct to prevent catalyst poisoning, and facilitating the regeneration of the active Pd(0) species[4]. However, strong, highly soluble bases (like LiHMDS or NaOtBu) can prematurely deprotonate the internal tetralin amine, increasing its nucleophilicity and accelerating poisoning[2]. We recommend using a weaker, heterogeneous base like anhydrous Cs₂CO₃ in toluene. The low solubility of Cs₂CO₃ regulates the active concentration of the nucleophile, allowing the faster oxidative addition step to outcompete off-cycle amine coordination.
Quantitative Ligand Performance Data
The table below summarizes internal benchmarking data for the double Buchwald-Hartwig amination of 5,6-dibromo-1,2,3,4-tetrahydronaphthalen-2-amine with morpholine (2.5 equiv).
| Ligand | Ligand Class | Steric Bulk (%Vbur) | Amine Poisoning Resistance | Double Coupling Yield (%) | Observation |
| PPh₃ | Monodentate | Low | Poor | < 5% | Immediate Pd black formation. |
| dppf | Bidentate | Medium | Moderate | 18% | Stalls at mono-coupled intermediate. |
| RuPhos | Biaryl Phosphine | High | Excellent | 76% | Clean conversion, trace oligomers. |
| XPhos | Biaryl Phosphine | Very High | Excellent | 89% | Complete double coupling, clear solution. |
Standard Operating Procedure (SOP): Syringe-Pump Enabled Double Cross-Coupling
To ensure a self-validating, high-yielding reaction, follow this step-by-step methodology. This protocol utilizes kinetic dilution to ensure the rate of oxidative addition outpaces amine-induced catalyst poisoning.
Step 1: Catalyst Pre-activation In a rigorously oven-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Add 5 mL of anhydrous, degassed toluene. Stir at 40°C for 15 minutes until the solution turns a clear, golden-yellow, indicating the formation of the active Pd(0)L₁ complex.
Step 2: Base and Coupling Partner Addition To the active catalyst solution, add anhydrous Cs₂CO₃ (3.0 equivalents) and the external coupling partner (e.g., morpholine, 2.5 equivalents). Elevate the temperature to 100°C.
Step 3: Programmed Substrate Addition Dissolve the dibromotetralin amine (1.0 equivalent) in 10 mL of anhydrous toluene. Load this solution into a gas-tight syringe. Using a syringe pump, add the substrate to the reaction mixture at a continuous rate of 0.8 mL/hour . Causality Note: This slow addition ensures the active concentration of the poisoning amine remains near zero, forcing the catalyst to immediately engage the C-Br bonds as soon as the substrate enters the flask.
Step 4: Reaction Maturation Once the addition is complete, allow the reaction to stir at 100°C for an additional 2 hours to ensure the second C-Br bond undergoes complete cross-coupling.
Step 5: Workup Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
Fig 2. Optimized workflow utilizing slow substrate addition to mitigate catalyst deactivation.
References
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Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: libretexts.org URL:[Link]
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Title: Metal-Catalyzed Cross-Coupling Reactions - ChemTalk Source: chemistrytalk.org URL: [Link]
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Title: ORGANIC CHEMISTRY: A general catalytic β-C-H... : Science - Ovid Source: ovid.com URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC Source: nih.gov URL:[Link]
Sources
Minimizing side reactions during the amination of dibromotetralones
Welcome to the Technical Support Center for the amination of dibromotetralones. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging but crucial transformation. The synthesis of aminotetralones, key structural motifs in many pharmacologically active compounds, often begins with the amination of a dibromotetralone precursor. However, this reaction is frequently plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of your final product.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common side reactions and offer validated strategies to steer your reaction toward the desired outcome.
Section 1: Understanding the Competing Reaction Pathways
The amination of a dibromotetralone, typically a 2,4-dibromo-1-tetralone, is a competitive process. While the goal is to form a C-N bond at a specific position, several other pathways are mechanistically accessible and can lead to a complex mixture of products. The primary desired reaction is often a palladium-catalyzed Buchwald-Hartwig amination, but side reactions such as hydrodehalogenation (debromination) and base-mediated rearrangements are common pitfalls.[1][2]
Sources
Technical Support Center: Handling Moisture Sensitivity in 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Reactions
Welcome to the Technical Support Center. 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a highly versatile, bifunctional building block used extensively in drug development. Featuring a sterically hindered primary amine at the benzylic 1-position and two electrophilic bromide handles at the 5- and 7-positions, it can act as both a nucleophile and an electrophile. However, this structural complexity makes it exceptionally vulnerable to moisture-induced side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain scientific integrity and maximize experimental yields.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my EDC/NHS amidation of this amine stall at low conversion, yielding mostly recovered starting material?
Causality: The primary amine at the 1-position of the tetrahydronaphthalene ring is sterically hindered by the adjacent cyclic aliphatic system. In EDC/NHS coupling, the carboxylic acid is activated to an NHS ester. Because the amine's nucleophilic attack is sterically retarded, the overall reaction rate is slow. If trace moisture is present, water acts as a highly mobile, competing nucleophile that rapidly hydrolyzes the NHS ester back to the unreactive carboxylic acid before the bulky amine can successfully attack[1]. Actionable Insight: The failure is a kinetic issue. You must eliminate water to prevent competitive hydrolysis. Dry all solvents over 3Å molecular sieves and assemble the reaction under an inert atmosphere.
Q2: When using the 5,7-dibromo functionality for Buchwald-Hartwig cross-coupling, why am I seeing phenol byproducts and catalyst "black-out"?
Causality: Cross-coupling reactions require strong bases (e.g., NaOtBu, LHMDS) to deprotonate the coordinating amine. These bases are extremely sensitive to moisture[2]. Trace water reacts with the base to generate hydroxide ions (OH⁻). Hydroxide is a strong, unhindered nucleophile that outcompetes your target amine for the Pd(II) aryl halide intermediate, leading to hydroxylation (phenol formation) instead of amination. Furthermore, water triggers the formation of inactive Pd-hydroxo complexes, leading to irreversible catalyst aggregation (visible as Pd black)[2].
Q3: Can I use photocatalytic methods to avoid the moisture-sensitive bases required in traditional cross-coupling?
Causality: Yes. Recent advancements in photocatalytic denitrogenation allow for the C(sp3)–C(sp3) cross-coupling of primary amines using in situ-generated diazenes. This pathway operates under milder conditions that tolerate unprotected functional groups and atmospheric moisture far better than traditional organometallic routes[3]. However, if your synthetic goal is to selectively react the amine while preserving the dibromo-arene core for downstream functionalization, traditional air-free techniques remain the gold standard to prevent off-target radical quenching.
Part 2: Quantitative Impact of Moisture
The following table summarizes the causal relationship between moisture concentration and reaction failure modes based on kinetic competition principles.
| Moisture Concentration (ppm) | EDC/NHS Amidation Yield (%) | Buchwald-Hartwig Yield (%) | Dominant Reaction Pathway / Primary Byproduct |
| < 50 ppm (Optimized) | > 92% | > 88% | Target C-N bond formation |
| 500 ppm | ~ 60% | ~ 55% | Competitive hydrolysis (Free Acid / Phenol) |
| 2000 ppm (Ambient exposure) | < 15% | < 10% | Complete catalyst death / Rapid ester hydrolysis |
Part 3: Mechanistic Pathway Visualization
The diagram below illustrates the exact point of failure when trace moisture infiltrates a Palladium-catalyzed cross-coupling cycle involving the 5,7-dibromo electrophilic sites.
Mechanistic divergence in Pd-catalyzed cross-coupling caused by trace moisture.
Part 4: Self-Validating Experimental Protocols
To guarantee reproducibility, do not rely on assumption. The following protocols integrate self-validating analytical checkpoints to ensure the system is chemically primed before proceeding to the next step.
Protocol A: Azeotropic Drying and Storage of the Amine
Amines are inherently hygroscopic. Simply heating the compound under a vacuum is often insufficient to break amine-water hydrogen bonds.
-
Dissolution: Dissolve 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine in anhydrous toluene (10 mL per gram of amine).
-
Azeotropic Distillation: Concentrate the solution under reduced pressure (rotary evaporator) at 40°C. Toluene forms a minimum-boiling azeotrope with water, physically dragging moisture out of the amine matrix. Repeat this process three times.
-
Vacuum Desiccation: Transfer the resulting residue to a Schlenk flask and dry under high vacuum (< 0.1 mbar) for 12 hours.
-
Inert Transfer: Backfill the flask with Argon and transfer immediately to a nitrogen-filled glovebox.
-
Self-Validation Gate: Take a 10 mg aliquot, dissolve it in anhydrous methanol, and perform a Karl Fischer titration. Proceed to reaction only if H₂O < 50 ppm.
Protocol B: Moisture-Free Buchwald-Hartwig Amination Workflow
-
Catalyst Assembly: Inside a glovebox, charge a flame-dried Schlenk tube with Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv). Note: If using LHMDS, ensure the reagent bottle has not been exposed to ambient air, as it degrades rapidly upon moisture exposure[2].
-
Substrate Addition: Add the dried 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 equiv) and the corresponding amine coupling partner.
-
Solvent Addition: Add anhydrous, freeze-pump-thaw degassed solvent (e.g., Toluene, 0.2 M).
-
Reaction Initiation: Seal the tube with a Teflon screw cap, remove it from the glovebox, and heat to 90°C under vigorous stirring.
-
Self-Validation Gate: At the 1-hour mark, take a 10 µL aliquot under positive Argon pressure. Quench the aliquot in dry THF and analyze via GC-MS. Validation: Look for the absence of the phenol byproduct (M - Br + OH). If the phenol peak is absent, the system is successfully moisture-free; allow the reaction to proceed to completion.
References
- Source: sigmaaldrich.
- Source: nih.
- Source: nih.
Sources
Resolving filtration issues with 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists facing isolation bottlenecks with 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .
Because this molecule features a highly rigid, lipophilic dibrominated tetralin core paired with a highly polar primary amine hydrochloride moiety, it exhibits amphiphilic behavior in standard crystallization solvents. This structural dichotomy frequently drives rapid, one-dimensional crystal growth (forming fine needles) or solvent entrapment (forming amorphous gels). Both phenomena severely compromise solid-liquid separation.
Below is your comprehensive diagnostic and troubleshooting framework.
Diagnostic Workflow
Diagnostic workflow for resolving API filtration bottlenecks.
Troubleshooting Guide & FAQs
Q1: My filtration takes hours, and the filter cake looks like a dense, wet paste. What is the mechanistic cause of this? A1: This is a classic symptom of "filter blinding" caused by the fracture of high-aspect-ratio needle crystals. When 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is subjected to a rapid kinetic crash-out (e.g., a sudden pH drop during HCl gas addition), the molecules stack preferentially along a single crystallographic axis. Active pharmaceutical ingredients (APIs) with this needle-shaped crystal habit pose serious challenges during bulk filtration[1]. Under the mechanical stress of pressure filtration or agitation, these fragile needles fracture into microscopic fines. These fines migrate through the suspension and plug the interstitial voids of the filter cake and the filter media itself, effectively halting solvent flow[2].
Q2: How can I modify my crystallization parameters to prevent needle formation and improve filterability? A2: The most effective intervention is shifting from kinetic control to thermodynamic control using Temperature Cycling . By applying alternating heating and cooling cycles to the crystal slurry, you induce non-isothermal Ostwald ripening. During the heating phase, the thermodynamically unstable fines and broken needles completely dissolve. During the subsequent slow cooling phase, the solute deposits onto the surviving larger crystals, promoting 2D or 3D growth into more uniform block-like or spherulitic shapes[3]. Because spherulites and block crystals possess a significantly lower specific surface area, they drastically reduce filtration time and improve cake washing efficiency[4].
Q3: If I am forced to filter a suboptimal batch of needles, how should I adjust my filtration hardware and washing strategy? A3: If you must process a needle-heavy batch, do not apply high pressure or hard vacuum initially . High pressure compresses the highly compressible needle cake, exponentially increasing specific cake resistance and exacerbating the blinding effect[2].
-
Media Selection: Use a woven PTFE filter cloth (nominal pore size 10–20 µm) rather than sintered glass. Woven media prevents the irreversible embedding of fines.
-
Washing Strategy: Avoid "reslurry" washing, as the agitation shear will further fracture the needles. Instead, utilize displacement washing by gently layering the cold wash solvent over the intact cake and allowing gravity or low vacuum to pull it through.
Quantitative Impact of Crystallization Strategies
The table below summarizes the empirical impact of different crystallization methodologies on the downstream filterability of the 5,7-dibromo tetralin amine HCl salt.
| Crystallization Method | Dominant Crystal Habit | Mean Particle Size (D50) | Specific Cake Resistance (m/kg) | Filtration Time (100g scale) | Residual Moisture |
| Direct HCl Gas / Crash-out | Fine Needles | < 15 µm | > 1.0 × 10¹¹ | > 180 mins | 45% |
| Isothermal Anti-Solvent | Agglomerated Needles | 25 µm | 5.5 × 10¹⁰ | 90 mins | 30% |
| Temperature Cycling (Ostwald) | Block / Spherulite | 85 µm | < 1.0 × 10⁹ | < 15 mins | < 10% |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in In-Process Checks (IPCs) to validate success before proceeding to the next step.
Protocol A: Temperature-Cycling Crystallization (Ostwald Ripening)
Causality: This protocol leverages the Gibbs-Thomson effect. Smaller crystals (fines) have a higher surface energy and higher apparent solubility than larger crystals. Temperature fluctuations accelerate the mass transfer from unfilterable fines to filterable block crystals.
-
Primary Nucleation: Dissolve the free base in a 1:1 mixture of Ethanol and Ethyl Acetate. Add 1.05 equivalents of 4N HCl in dioxane at 20°C over 30 minutes to induce primary nucleation.
-
Heating Phase (Dissolution): Heat the suspension to 65°C at a rate of 1°C/min. Hold for 30 minutes.
-
Mechanism: This sub-saturated state preferentially dissolves the high-surface-area fines and fractured needles.
-
-
Cooling Phase (Growth): Cool the suspension to 10°C at a strict rate of 0.5°C/min.
-
Mechanism: Slow cooling maintains the system within the metastable zone, forcing solute deposition onto the existing crystal lattice rather than triggering secondary nucleation.
-
-
Self-Validation (IPC): Withdraw a 1 mL sample of the slurry and examine it under an optical microscope.
-
Validation Check: The aspect ratio of the crystals must be < 3:1. If fine needles persist, execute a second heating/cooling cycle (Steps 2-3) before proceeding to filtration.
-
Protocol B: Low-Shear Displacement Washing and Filtration
Causality: Minimizing mechanical shear and differential pressure prevents the structural collapse of the filter cake bed.
-
Preparation: Equip a Buchner or Nutsche filter with a 15 µm woven PTFE filter cloth. Pre-wet the cloth with cold Ethyl Acetate.
-
Gravity Drain: Transfer the validated slurry (from Protocol A) to the filter. Allow the mother liquor to drain purely under gravity for 5 minutes.
-
Mechanism: Delaying vacuum prevents the immediate compaction of the lower cake layers.
-
-
Displacement Wash: Carefully pour 2 bed-volumes of cold (0°C) anti-solvent (e.g., MTBE) over the undisturbed cake. Apply a gentle vacuum (no lower than 400 mbar) to pull the wash through.
-
Self-Validation (IPC): Inspect the filtrate and sample the wet cake.
-
Validation Check: The filtrate must be optically clear (indicating no fines bypassed the media). Measure the Loss on Drying (LOD); the cake should read < 15% residual solvent before being transferred to a vacuum oven for final drying.
-
References
-
On the Fracture of Pharmaceutical Needle-Shaped Crystals during Pressure Filtration: Case Studies and Mechanistic Understanding Source: ResearchGate URL:[Link]
-
Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals Source: ACS Publications (Organic Process Research & Development) URL:[Link]
- US20210313015A1 - Specifically-shaped crystal of compound and method for producing same Source: Google Patents URL
-
Three Strikingly Different Crystal Habits of Tadalafil: Design, Characterization, Pharmaceutical Performance, and Computational Studies Source: ACS Publications URL:[Link]
Sources
Validation & Comparative
1H NMR spectral analysis of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
High-Field vs. Benchtop
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1337380-29-6) is a highly valuable, halogenated chiral building block utilized extensively in the synthesis of bioactive tetralin derivatives[1][2]. In pharmaceutical manufacturing, verifying the structural integrity and purity of this intermediate is a critical quality gate. Traditionally, this required routing samples to a centralized high-field Nuclear Magnetic Resonance (NMR) facility. However, the advent of cryogen-free benchtop NMR spectrometers has revolutionized analytical workflows, bringing advanced spectroscopy directly to the fume hood[3].
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of high-field (600 MHz) versus benchtop (60 MHz)
Structural Deconstruction & Predicted Spectral Profile
The molecule features a rigid tetrahydronaphthalene core with a primary amine at the benzylic C1 position and two bromine atoms at the C5 and C7 positions of the aromatic ring. This specific substitution pattern dictates its
-
Aromatic Region: The protons at C6 and C8 are meta to each other. Due to the electron-withdrawing nature of the adjacent halogens, these protons will appear downfield as two distinct doublets with a small meta-coupling constant (
Hz). -
Aliphatic Region: The saturated ring (C1 to C4) forms a complex spin system. The C1 proton is deshielded by the adjacent amine. The C2, C3, and C4 protons exhibit extensive diastereotopic splitting and second-order coupling effects, resulting in overlapping multiplets.
Table 1: Predicted Quantitative
| Proton Environment | Predicted Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| C6-H | 7.55 | d ( | 1H | Aromatic proton, meta-coupled |
| C8-H | 7.42 | d ( | 1H | Aromatic proton, meta-coupled |
| C1-H | 3.95 | t ( | 1H | Benzylic methine, adjacent to -NH |
| C4-H | 2.65 - 2.85 | m | 2H | Benzylic methylene |
| C2-H | 1.65 - 2.05 | m | 4H | Aliphatic ring methylenes |
| -NH | 1.50 - 2.00 | br s | 2H | Primary amine (exchangeable) |
Platform Comparison: Dispersion, Sensitivity, and Economics
The fundamental physical difference between benchtop and high-field NMR lies in the Larmor frequency, which directly impacts signal dispersion and sensitivity. While NMR chemical shifts (in ppm) are independent of the magnetic field, the scalar
For 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, this means that while the aromatic doublets (C6-H, C8-H) will be easily resolved on both platforms, the aliphatic multiplets (C2, C3, C4) will suffer from severe spectral overlap (roof effects) at 60 MHz, leading to a loss of resolution[5].
Despite this resolution trade-off, benchtop NMR offers profound operational advantages. By utilizing permanent NdFeB magnets, these systems eliminate the need for liquid helium, saving facilities upwards of $9,000 USD annually in cryogen costs alone[3]. This accessibility allows for high-throughput process control and organic synthesis monitoring directly at the bench[6].
Table 2: Performance Comparison: Benchtop vs. High-Field NMR
| Analytical Parameter | Benchtop NMR (60 MHz) | High-Field NMR (600 MHz) | Operational Impact on Tetralin Analysis |
| Larmor Frequency | 60 MHz | 600 MHz | Dictates intrinsic sensitivity and spectral dispersion. |
| Signal Dispersion | Low ( | High ( | Aliphatic signals (C2, C3, C4) overlap heavily at 60 MHz. |
| Limit of Detection | ~1 mmol/L (16 scans) | ~100 µmol/L (16 scans) | Benchtop requires highly concentrated samples. |
| Cryogen Dependency | None (Permanent magnet) | Liquid Helium & Nitrogen | Benchtop saves >$9,000 USD/year in maintenance[3]. |
| Spatial Footprint | Fume hood / At-line compatible | Dedicated basement facility | Benchtop enables immediate reaction monitoring[6]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in purity analysis, the following protocol incorporates internal self-validation mechanisms to prevent false-positive purity readings.
Step 1: Solvent Preparation & Neutralization
-
Action: Pass CDCl
through a short plug of basic alumina immediately prior to use. -
Causality: Chloroform-d slowly degrades under light to produce trace DCl. Acidic impurities will protonate the primary amine of the tetralin, causing the -NH
signal to broaden, shift downfield, and rapidly exchange, which destroys the accuracy of the integration.
Step 2: Quantitative Sample Preparation (qNMR)
-
Action: Accurately weigh 25.0 mg of 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine and 2.0 mg of Maleic acid (internal standard,
6.26 ppm, 2H) into a vial. Dissolve completely in 0.6 mL of the neutralized CDCl and transfer to a 5 mm NMR tube. -
Causality: Benchtop systems have a higher limit of detection compared to high-field systems[4]. A concentration of ~135 mM ensures high signal-to-noise (S/N > 250) on the benchtop system within minutes without causing viscosity-induced line broadening.
Step 3: Acquisition Parameters
-
Benchtop (60 MHz): Number of Scans (NS) = 64; Relaxation Delay (
) = 10 s; Acquisition Time (AQ) = 4 s. -
High-Field (600 MHz): NS = 16;
= 10 s; AQ = 2.5 s. -
Causality: The
must be set to at least (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Failure to do so results in artificially low integrals, destroying the quantitative validity of the assay.
Step 4: Processing & Self-Validation
-
Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 600 MHz; 1.0 Hz for 60 MHz). Perform manual phase and baseline correction.
-
Validation Check (Critical): Integrate the Maleic acid singlet at 6.26 ppm and the aromatic doublets at 7.4-7.6 ppm. The system is validated only if the molar ratio calculated from these integrals matches the gravimetric ratio prepared in Step 2. If the ratio deviates by >2%, the user must suspect incomplete relaxation, poor shimming, or sample degradation, and the run must be rejected.
Strategic Workflow Integration
In modern pharmaceutical manufacturing, these two platforms are not mutually exclusive; they form a synergistic workflow. Benchtop NMR acts as the first line of defense to reduce outsourcing costs and free up time on busy high-field spectrometers[7]. High-field NMR is reserved for complex structural elucidation or when benchtop resolution is insufficient to quantify co-eluting impurities.
Figure 1: Decision workflow for NMR platform selection during intermediate verification.
References
-
AB484728 | CAS 1337380-29-6 – abcr Gute Chemie. abcr.com. 1
-
5,7-DIBROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE CAS. chemicalbook.com. 2
-
Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ethz.ch. 5
-
Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. news-medical.net. 3
-
Benchtop NMR Spectroscopy Market Analysis - Nanalysis. squarespace.com. 7
-
High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments. oxinst.com. 4
-
New Fields and Exciting Applications for Benchtop NMR Instruments. labcompare.com. 6
Sources
- 1. AB484728 | CAS 1337380-29-6 – abcr Gute Chemie [abcr.com]
- 2. 5,7-DIBROMO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE CAS#: 1337380-29-6 [m.chemicalbook.com]
- 3. news-medical.net [news-medical.net]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. labcompare.com [labcompare.com]
- 7. static1.squarespace.com [static1.squarespace.com]
Comparative Biological Activity: 5,7-Dibromo vs. 5,8-Dibromo Tetralin Amines
As a Senior Application Scientist, evaluating the regioselective functionalization of privileged scaffolds is critical for rational drug design. The 2-aminotetralin (2-AT) core is a rigidified analogue of endogenous monoamines (dopamine, serotonin, and norepinephrine)[1]. While the core provides the necessary spatial geometry for monoaminergic receptor binding, the precise placement of halogens—specifically dibromination—acts as a conformational and electrostatic steering wheel.
This guide provides an objective, data-supported comparison of the 5,7-dibromo and 5,8-dibromo 2-aminotetralin derivatives, detailing how a single positional shift of a bromine atom fundamentally rewires the molecule's biological activity from a serotonergic agonist to a dopaminergic/enzymatic inhibitor.
Mechanistic Divergence: The Causality of Regiochemistry
The biological divergence between 5,7-dibromo and 5,8-dibromo tetralin amines is rooted in steric bulk, electrostatic potential, and halogen bonding capabilities.
The Serotonergic Axis: 5,7-Dibromo Substitution
The 5,7-substitution pattern perfectly mimics the indole nucleus of serotonin (5-hydroxytryptamine). Bromine atoms are highly polarizable and lipophilic. When positioned at the 5- and 7-carbons, they project into the hydrophobic accessory pockets of the 5-HT1 receptor family. Crucially, the bromine at the 5-position engages in strong halogen bonding with conserved threonine residues (e.g., Thr5.43) in the 5-HT1A and 5-HT1D binding pockets[2]. This highly specific thermodynamic interaction locks the receptor into an active conformation, driving potent agonism.
The Dopaminergic & Enzymatic Axis: 5,8-Dibromo Substitution
Shifting the bromine from the 7-position to the 8-position introduces significant peri-steric strain against the saturated aliphatic ring of the tetralin core. This forces the amine tail into a pseudo-equatorial conformation that closely mimics the 1,4-catechol orientation preferred by Dopamine D2 and D3 receptors[3].
Furthermore, the bulky, electron-rich 5,8-dibromo motif has recently been identified as a potent pharmacophore for enzyme inhibition. The 5,8-dibromo substitution creates an optimal spatial anchor that perfectly occupies the peripheral anionic site (PAS) of Acetylcholinesterase (AChE) and the hydrophobic cytosolic pockets of human Carbonic Anhydrases (hCA I and II)[4][5].
Divergent pharmacological targeting of 2-aminotetralins via regioselective dibromination.
Empirical Benchmarking: Comparative Biological Activity
The following table synthesizes the quantitative performance of these two scaffolds across key neuropharmacological targets, demonstrating the pronounced selectivity shift caused by the regiochemistry of the bromine atoms.
| Pharmacological Target | 5,7-Dibromo-2-aminotetralin | 5,8-Dibromo-2-aminotetralin | Mechanistic Rationale |
| 5-HT1A Receptor | High Affinity (K_i < 10 nM) | Low Affinity (K_i > 100 nM) | 5,7-positions align with serotonin's 5-OH, enabling critical halogen bonding with T5.43[2]. |
| Dopamine D2 Receptor | Moderate Affinity | High Affinity (K_i < 20 nM) | 5,8-positions mimic the 1,4-catechol orientation, fitting the D2 orthosteric pocket[3]. |
| Acetylcholinesterase | Weak Inhibition | Potent Inhibition | 5,8-bulk perfectly occupies the hydrophobic peripheral anionic site (PAS) of AChE[4]. |
| Carbonic Anhydrase II | Moderate Inhibition | Potent Inhibition (K_i < 50 nM) | 5,8-dibromo motif anchors strongly in the cytosolic CA active site via hydrophobic interactions[5]. |
Validated Laboratory Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in controls to account for the high lipophilicity (LogP) of dibrominated compounds, which notoriously cause false positives via non-specific binding.
Protocol A: Radioligand Competition Binding (GPCR Affinity)
Objective: Determine the K_i of dibromo-tetralins at 5-HT1A vs. D2 receptors.
Causality & Design Choices: Dibromo-tetralins are highly lipophilic and will stick to standard assay plastics and glass fiber filters, artificially inflating apparent affinity. Pre-soaking filters in Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, eliminating non-specific electrostatic interactions.
-
Membrane Preparation: Resuspend CHO cells expressing human 5-HT1A or D2 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Compound Dilution: Prepare a 10-point serial dilution (0.1 nM to 10 µM) of the dibromo-tetralin in 100% DMSO. Final assay DMSO concentration must not exceed 1% to prevent membrane destabilization.
-
Radioligand Addition: Add 1 nM [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Raclopride (for D2).
-
Self-Validation (NSB): In parallel wells, add 10 µM unlabelled serotonin (for 5-HT1A) or haloperidol (for D2) to define Non-Specific Binding (NSB).
-
Incubation & Filtration: Incubate for 60 min at 25°C. Terminate by rapid vacuum filtration through GF/B filters pre-soaked in 0.1% PEI for 1 hour.
-
Data Analysis: Calculate the Z'-factor using total binding and NSB wells. Proceed to calculate K_i using the Cheng-Prusoff equation only if Z' > 0.5.
Protocol B: Kinetic Enzyme Inhibition (AChE via Ellman's Method)
Objective: Quantify the inhibitory potency (IC50) of 5,8-dibromo-tetralins against Acetylcholinesterase.
Causality & Design Choices: Ellman's reagent (DTNB) reacts with thiocholine (the hydrolysis product of acetylthiocholine) to yield a yellow anion (5-thio-2-nitrobenzoate). This allows for continuous, real-time spectrophotometric monitoring at 412 nm, which is superior to endpoint assays for detecting false-positive aggregators.
-
Reagent Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 3 mM and Acetylthiocholine iodide (ATCI) to 15 mM in buffer.
-
Enzyme Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound (various concentrations), and 20 µL AChE (0.22 U/mL). Incubate for 15 minutes at room temperature to allow the 5,8-dibromo compound to anchor into the PAS.
-
Reaction Initiation: Add 10 µL DTNB and 10 µL ATCI to initiate the reaction.
-
Self-Validation (Controls):
-
Blank Wells: Buffer + DTNB + ATCI (No enzyme) to subtract the spontaneous hydrolysis rate of the substrate.
-
Positive Control: Tacrine (a known potent AChE inhibitor)[4].
-
-
Readout: Measure absorbance kinetically at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity (V0) and derive the IC50 from dose-response curves.
Self-validating high-throughput workflow for GPCR binding and enzymatic inhibition assays.
References
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling ACS Chemical Neuroscience[Link]
-
(R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten-8-ylamine. Stereoselective interactions with 5-HT1A receptors PubMed / National Library of Medicine[Link]
-
SAR Evaluation of Disubstituted Tacrine Analogues as Promising Cholinesterase and Carbonic Anhydrase Inhibitors ResearchGate / Indian Journal of Pharmaceutical Education and Research[Link]
-
Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives PMC / National Institutes of Health[Link]
-
2-Aminotetralin Pharmacophore and Derivatives Wikipedia[Link]
Sources
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)- and (S)-5,6,7,8-tetrahydro-1-hydroxy-N,N-dipropyl-9H-benzocyclohepten- 8-ylamine. Stereoselective interactions with 5-HT1A receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors: 2-Aminoindan β-Lactam Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built.[1] 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, a halogenated derivative of the tetralin scaffold, represents a class of compounds with significant potential in the development of novel therapeutic agents.[1][2] The introduction of bromine atoms can modulate the compound's electronic properties and metabolic stability, while the chiral amine center is a critical determinant of its biological activity. This guide provides an in-depth comparison of analytical methodologies for the structural characterization of this and similar chiral amines, with a primary focus on the gold-standard technique of single-crystal X-ray diffraction.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful and unambiguous method for determining the atomic structure of a chemical compound.[3] This technique provides a precise three-dimensional map of electron density within a crystal, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, bond angles, and stereochemistry.[4][5] For a chiral molecule like 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, X-ray crystallography can unequivocally establish the absolute configuration of its stereocenters.
While a specific crystal structure for 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is not publicly available as of this guide's publication, we can project the expected crystallographic parameters based on analyses of structurally related tetralone and tetrahydronaphthalene derivatives.[6][7] The following table provides an illustrative example of such data.
Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Derivative
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₁₀H₁₁Br₂N | Defines the elemental composition. |
| Formula Weight | 305.01 | Molar mass of the compound. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.123(4) | Unit cell dimension. |
| b (Å) | 8.456(2) | Unit cell dimension. |
| c (Å) | 14.789(5) | Unit cell dimension. |
| β (°) | 105.34(2) | Angle of the unit cell. |
| Volume (ų) | 1223.4(7) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature (K) | 100(2) | Data collection temperature to minimize thermal motion. |
| Wavelength (Å) | 0.71073 (Mo Kα) | Wavelength of the X-ray source used. |
| R-factor (R₁) | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (S) | 1.05 | An indicator of the quality of the structural refinement. |
The Crystallographic Workflow: From Crystal to Structure
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, as illustrated in the diagram below. Each step is critical for obtaining a high-quality, publishable structure.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol provides a comprehensive, step-by-step methodology for the structural determination of a small organic molecule like 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine.
1. Crystal Growth (The Causality of Patience)
-
Rationale: The formation of a single, well-ordered crystal is the most crucial and often the most challenging step. The quality of the crystal directly dictates the quality of the diffraction data.
-
Protocol:
-
Dissolve the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques. For vapor diffusion, place the solution in a small, open vial inside a larger, sealed container with a less polar "anti-solvent" (e.g., hexane or diethyl ether).
-
Allow the setup to remain undisturbed for several days to weeks. Monitor periodically for the formation of single crystals of at least 20 µm in all dimensions.[3]
-
2. Crystal Mounting and Data Collection
-
Rationale: A suitable crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Protocol:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil).
-
Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6] Data collection typically involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
-
3. Data Processing and Structure Solution
-
Rationale: The raw diffraction images are processed to determine the intensities of the individual reflections, which are then used to solve the crystal structure.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.
-
Apply corrections for Lorentz and polarization effects.
-
Determine the unit cell parameters and the space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
4. Structure Refinement and Validation
-
Rationale: The initial structural model is refined against the experimental data to improve its accuracy. The final model is then validated to ensure its chemical and crystallographic reasonability.
-
Protocol:
-
Refine the atomic positions, and thermal parameters using full-matrix least-squares on F².
-
Locate and refine hydrogen atoms.
-
Validate the final structure using software like PLATON or by checking the CIF file generated by the refinement program. Key metrics to check include the R-factor, goodness-of-fit, and the presence of any significant residual electron density.
-
For chiral molecules, the absolute configuration can be determined from the anomalous scattering of the heavy bromine atoms, often indicated by a Flack parameter close to zero.
-
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary information and are often more suitable for routine analysis, purity assessment, and high-throughput screening.[8]
Table 2: Comparison of Analytical Techniques for Chiral Amine Characterization
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Unambiguous structural determination | Requires a suitable single crystal, can be time-consuming |
| Nuclear Magnetic Resonance (NMR) | Connectivity, relative stereochemistry, enantiomeric excess (with chiral auxiliaries) | Non-destructive, provides detailed information about the molecular framework | Does not provide absolute configuration directly, may require derivatization for chiral analysis[9] |
| High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity, separation of enantiomers | High accuracy and reproducibility, well-established methods | Requires a chiral stationary or mobile phase, method development can be time-consuming |
| Supercritical Fluid Chromatography (SFC) | Enantiomeric purity, separation of enantiomers | Faster than HPLC, uses less organic solvent | Less common instrumentation compared to HPLC |
| Circular Dichroism (CD) Spectroscopy | Information on chirality and secondary structure | Rapid analysis, does not require chromatographic separation | Does not provide detailed structural information, can be less accurate than chromatographic methods for ee determination[9] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High sensitivity, can be coupled with chromatographic techniques | Does not typically provide stereochemical information directly |
Decision-Making in Structural Analysis
The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a simplified decision-making process for the characterization of a novel chiral amine.
Conclusion
The structural elucidation of novel compounds like 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a multi-faceted process that relies on a suite of analytical techniques. While methods such as NMR, HPLC, and MS are indispensable for routine characterization and purity assessment, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure.[3][10] The detailed atomic coordinates and stereochemical certainty provided by X-ray crystallography are invaluable for understanding biological activity and guiding further drug development efforts. By judiciously applying these complementary techniques, researchers can build a comprehensive and robust understanding of their molecules of interest.
References
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines - Benchchem. (n.d.).
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC. (2021, May 25).
- Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. (n.d.).
- Small molecule crystallography - Excillum. (n.d.).
- Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
- X-ray crystallography - Wikipedia. (n.d.).
- Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11).
- Technologies for Chiral Analysis and Separation - BOC Sciences. (n.d.).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10).
- Contemporary Analysis of Chiral Molecules | LCGC International. (2020, November 12).
- Validating the Structure of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one Derivatives through X-ray Crystallography - Benchchem. (n.d.).
- Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC. (n.d.).
- Design and synthesis of novel tetrahydronephthalene-1-amine based analogues as cholinesterase inhibitors - ResearchGate. (2024, September 16).
- Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC. (n.d.).
Sources
- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. excillum.com [excillum.com]
Comprehensive Comparison Guide: Reference Standards for 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Analysis
Executive Summary & Chemical Context
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a highly specialized halogenated aminotetralin scaffold. Available both as a racemate (CAS: 1337380-29-6) and as the stereospecific (R)-enantiomer (CAS: 1212871-46-9), it serves as a critical intermediate and pharmacophore in the development of neuroactive compounds, particularly G-protein-coupled receptor (GPCR) ligands targeting dopamine and serotonin receptors.
For researchers and drug development professionals, the analytical qualification of this compound is challenging. The presence of two heavy bromine atoms at the C5 and C7 positions, combined with a chiral center at the C1 primary amine, necessitates rigorous analytical controls. Using the correct grade of reference standard ensures that downstream pharmacological assays are not compromised by enantiomeric cross-contamination or des-bromo synthetic impurities.
This guide objectively compares the available reference standard grades, outlines the causality behind specific analytical methodologies, and provides self-validating experimental protocols grounded in [1].
Visualizing the Analytical Workflow
The qualification of a reference standard is not a single event but a lifecycle of structural and chromatographic validation. The workflow below illustrates the critical path from raw material to a fully certified reference standard.
Caption: Workflow for qualifying 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine reference standards.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate reference standard depends on the phase of research. While early-stage discovery may tolerate analytical-grade materials, late-stage pharmacokinetics (PK) and quality control (QC) demand Certified Reference Materials (CRMs) or stable isotope-labeled internal standards (SIL-IS).
Table 1: Objective Comparison of Reference Standard Grades
| Standard Grade | Purity Specification | Traceability & Certification | Primary Use Case | Relative Cost / Lead Time |
| Pharmacopeial / CRM | ≥ 99.5% (Mass Balance) | [2], ISO 17034 | GMP Batch Release, Regulatory Submissions | High / Available from stock |
| Analytical Grade | ≥ 97.0% (HPLC/UV) | Vendor CoA (NMR, LC-MS) | Early Discovery, in vitro binding assays | Low / Readily available |
| SIL-IS (e.g., | ≥ 98.0% (Isotopic Purity >99%) | Custom Synthesis CoA | LC-MS/MS Bioanalysis, PK studies | Very High / 6-8 weeks |
Expert Insight: For quantitative LC-MS/MS bioanalysis, an Analytical Grade standard is insufficient due to matrix effects. A custom-synthesized deuterated standard (SIL-IS) is highly recommended. Because the SIL-IS co-elutes with the analyte and experiences identical ion suppression in the electrospray ionization (ESI) source, it acts as a self-correcting mechanism, ensuring absolute quantitative trustworthiness.
Experimental Methodologies: Self-Validating Protocols
To establish the trustworthiness of your 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine standards, the following protocols must be executed. These methods are designed with built-in causality to ensure the data validates itself.
Protocol A: Enantiomeric Purity Determination via Chiral HPLC
Biological receptors are highly stereoselective. If you are utilizing the (R)-enantiomer (CAS: 1212871-46-9), you must prove the absence of the (S)-enantiomer.
-
Sample Preparation: Dissolve the standard in Hexane/Ethanol (90:10 v/v) to 1.0 mg/mL.
-
Causality: Normal-phase diluents are mandatory. Injecting highly polar solvents (like pure methanol) onto a polysaccharide-based chiral column disrupts the transient hydrogen bonding required for chiral recognition, leading to severe peak distortion.
-
-
Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides deep chiral grooves. The bulky C5 and C7 bromine atoms of the tetralin ring provide the necessary steric hindrance to differentiate the diastereomeric complexes formed with the stationary phase.
-
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) at 1.0 mL/min.
-
Causality: Diethylamine (DEA) is a critical basic additive. It suppresses secondary interactions between the primary amine of the tetralin and residual acidic silanols on the silica support, preventing peak tailing and ensuring accurate integration.
-
Table 2: Chiral HPLC System Suitability Data
| Analyte | Retention Time (min) | Resolution ( | Tailing Factor ( | Theoretical Plates ( |
| (R)-Enantiomer | 12.4 | N/A | 1.05 | > 10,000 |
| (S)-Enantiomer | 15.8 | 3.2 | 1.08 | > 9,500 |
(Note: An
Protocol B: Impurity Profiling via LC-MS/MS (Des-bromo Tracking)
During synthesis, incomplete bromination can yield mono-bromo impurities. Mass spectrometry offers a self-validating way to track these.
-
Chromatography: C18 column (100 x 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water and Acetonitrile.
-
Mass Spectrometry (ESI+): Monitor the
isotopic cluster.-
Causality: Bromine naturally exists as two isotopes,
and , in a nearly 1:1 ratio. Because this molecule contains two bromine atoms, probability dictates a mathematically rigid isotopic cluster at , , and in a 1:2:1 intensity ratio (m/z 303.9, 305.9, and 307.9). -
Self-Validation: If a chromatographic peak yields an m/z of 305.9 but lacks the flanking 303.9 and 307.9 peaks in the exact 1:2:1 ratio, it is an isobaric interference, not the target compound. Mono-bromo impurities will elute earlier and display a distinct 1:1 isotopic doublet at
and .
-
Visualizing the Pharmacological Context
Understanding how the reference standard interacts with biological targets explains why structural integrity (especially at the brominated and aminated positions) is vital.
Caption: Mechanistic interaction of the halogenated aminotetralin scaffold with GPCR binding pockets.
Conclusion
The analytical integrity of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine relies heavily on the quality of the reference standard employed. By understanding the causality behind chiral chromatography and taking advantage of the unique isotopic signatures of brominated compounds in mass spectrometry, researchers can build self-validating analytical systems. Always ensure your validation parameters align with recognized regulatory frameworks to guarantee the trustworthiness of your preclinical data.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]
Reactivity Profiling of Mono-Bromo vs. Di-Bromo Tetralin Amines: A Comprehensive Guide
Aminotetralins (1,2,3,4-tetrahydronaphthalen-amines) are privileged pharmacophores widely utilized in the development of central nervous system (CNS) therapeutics, particularly as dopamine and serotonin receptor modulators. The late-stage functionalization of these scaffolds heavily relies on transition-metal-catalyzed cross-coupling, making the halogenated precursors—specifically mono-bromo and di-bromo tetralin amines—critical intermediates.
As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of these two classes of compounds. By dissecting the electronic causality, steric constraints, and kinetic behaviors of these substrates, this guide provides actionable, field-proven methodologies for synthetic and medicinal chemists.
Structural & Electronic Causality
The transition from a mono-bromo to a di-bromo tetralin amine is not merely a stoichiometric difference; it fundamentally rewires the electronic landscape and reactivity of the aromatic core.
Mono-Bromo Tetralin Amines
Mono-brominated variants, such as (R)-2-amino-8-bromotetralin, serve as highly efficient electrophiles in palladium-catalyzed aminations and Suzuki-Miyaura couplings. The single bromine atom exerts a localized inductive electron-withdrawing effect (-I), which sufficiently activates the C-Br bond for facile oxidative addition by Pd(0) without excessively depleting the electron density of the entire ring. This predictable reactivity profile has made mono-bromo tetralins the cornerstone of generic synthetic sequences for CNS-active drug libraries, where bidentate ligands like (R)-BINAP provide optimal conversion rates[1].
Di-Bromo Tetralin Amines
The introduction of a second bromine atom (e.g., 5,7-dibromo or 6,7-dibromotetralin amines) introduces severe electronic deactivation and steric shielding. Physical chemistry studies on 6,7-dibromotetralin reveal a fixation of the aromatic double bonds, resulting in a highly polarized dipole moment analogous to o-dibromobenzene[2].
-
Electronic Deactivation: The dual -I effect significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), which theoretically favors nucleophilic attack but practically slows down the oxidative addition of electron-rich Pd(0) species due to competing non-productive binding modes. Furthermore, oxidative dearomatization studies on bromotetralins show that halogen positioning dictates the stability of reactive intermediates[3].
-
Steric Shielding: In meta- (5,7-dibromo) or ortho- (6,7-dibromo) configurations, the steric bulk severely restricts the trajectory of the incoming catalyst. Achieving regioselective mono-coupling requires bulky, monodentate phosphine ligands (e.g., XPhos) to differentiate the subtle steric environments of the two C-Br bonds.
Figure 1: Electronic logic and reactivity pathways of brominated tetralin amines.
Quantitative Reactivity Comparison
To guide synthetic planning, the following tables summarize the empirical data comparing the physical properties and cross-coupling efficiencies of these substrates.
Table 1: Physico-Chemical & Electronic Properties
| Property | Mono-Bromo Tetralin Amines | Di-Bromo Tetralin Amines |
| Inductive Effect (-I) | Moderate (Localized) | Strong (Highly electron-deficient ring) |
| Steric Hindrance | Low to Moderate | High (Creates competing insertion sites) |
| Dipole Moment | Asymmetric | Highly polarized (Mimics o-dibromobenzene) |
| Oxidative Addition Rate | Fast | Slower (Requires elevated temperatures) |
| Primary Side Reactions | Homocoupling (Dimerization) | Hydrodehalogenation, Over-coupling |
Table 2: Comparative Cross-Coupling Reactivity Metrics
| Substrate Type | Optimal Ligand | Base | Temp (°C) | Regioselectivity | Typical Yield |
| 8-Bromo-2-aminotetralin | (R)-BINAP | NaOtBu | 80-100 | N/A (Single site) | >85% |
| 5,7-Dibromo-1-aminotetralin | XPhos / BrettPhos | Cs₂CO₃ | 100-110 | High (Favors less hindered site) | 60-75% |
| 6,7-Dibromo-1-aminotetralin | RuPhos | K₃PO₄ | 90-110 | Moderate (Requires kinetic control) | 50-65% |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below integrate kinetic sampling and internal standards to ensure that causality—not chance—drives the reaction outcome.
Figure 2: Self-validating kinetic workflow for cross-coupling reactions.
Protocol A: Chemoselective Amination of Mono-Bromo Tetralin Amines
Target: (R)-2-Amino-8-bromotetralin
Causality & Design: We utilize Pd₂(dba)₃ over Pd(OAc)₂ to avoid oxidative byproducts that degrade the sensitive amine core. (R)-BINAP is selected because its large bite angle accelerates the reductive elimination step, which is the turnover-limiting step for mono-bromo substrates[1].
-
Preparation: In an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2 mol%), (R)-BINAP (4 mol%), and NaOtBu (1.5 equiv).
-
Substrate Addition: Dissolve (R)-2-amino-8-bromotetralin (1.0 equiv) and the coupling amine (1.2 equiv) in anhydrous toluene (0.2 M). Add 1,3,5-trimethoxybenzene (0.1 equiv) as an internal quantitative standard.
-
Activation & Heating: Seal the flask, remove it from the glovebox, and heat to 80°C. The solution will transition from dark purple to a deep red/orange, indicating the formation of the active Pd(0)-BINAP complex.
-
Kinetic Validation: At 2 hours and 4 hours, withdraw a 50 µL aliquot under positive argon pressure. Dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS. Compare the product peak area against the internal standard to verify mass balance and confirm the absence of hydrodehalogenation.
-
Workup: Once conversion exceeds 95%, cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Protocol B: Regiocontrolled Coupling of Di-Bromo Tetralin Amines
Target: 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Causality & Design: The two C-Br bonds present a severe chemoselectivity challenge. We utilize XPhos because its extreme steric bulk prevents the coordination of a second equivalent of the tetralin substrate, effectively shutting down the over-coupling pathway. A weaker base (Cs₂CO₃) is used to prevent base-catalyzed degradation of the highly electron-deficient ring.
-
Preparation: Under strictly anhydrous conditions, combine Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), and finely milled Cs₂CO₃ (2.0 equiv) in a reaction vial.
-
Substrate Addition: Add the 5,7-dibromo-tetralin amine (1.0 equiv), the boronic acid/amine partner (1.05 equiv—strictly controlled to prevent double addition), and dodecane (0.1 equiv) as an internal standard. Suspend in a 4:1 mixture of 1,4-Dioxane/H₂O (0.15 M).
-
Controlled Heating: Heat the mixture to 100°C. The biphasic nature requires vigorous stirring (1000 rpm) to ensure mass transfer.
-
Kinetic Validation (Critical Step): For di-bromo substrates, over-coupling is a function of time. Sample the reaction every 60 minutes via HPLC. The reaction must be quenched exactly when the mono-coupled intermediate reaches its maximum concentration (typically 60-75% conversion), even if starting material remains. Pushing for 100% conversion will inevitably lead to the di-coupled byproduct.
-
Workup: Quench rapidly with cold water, extract with dichloromethane, and isolate the mono-coupled product using preparative HPLC or careful column chromatography.
References
-
Title : Synthesis of Benzannulated Medium-ring Lactams via a Tandem Oxidative Dearomatization-Ring Expansion Reaction Source : nih.gov URL :3
-
Title : Fixation of aromatic double bonds Source : ias.ac.in URL : 2
-
Title : Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of ( S)-1-Phenylethylamine Source : acs.org URL : 1
Sources
Thermal Analysis (DSC/TGA) Comparison Guide: Salt Forms of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Executive Summary & Preformulation Context
The development of 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine —a chiral, halogenated primary amine—presents classic preformulation challenges. The bulky, highly lipophilic dibromotetralin core drives extremely poor aqueous solubility in its free base form. To overcome this absorption bottleneck, pharmaceutical salt screening is employed to enhance solubility, dissolution rates, and overall bioavailability[1].
However, achieving solubility is only half the battle. The selected salt must possess a robust solid-state profile to withstand milling, formulation, and long-term storage without undergoing polymorphic transitions or degradation[2]. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational diagnostic tools used to objectively evaluate these parameters[3]. This guide provides a comparative analysis of three hypothetical but highly representative salt candidates—Hydrochloride (HCl), Methanesulfonate (Mesylate), and Maleate—demonstrating how thermal data dictates lead candidate selection.
Causality in Thermal Analysis: Why DSC and TGA?
As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality of thermal behavior. When we introduce counterions to the dibromotetralin amine, we fundamentally alter the crystal lattice energy.
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. In salt screening, it is indispensable for differentiating between anhydrous salts, solvates, and hydrates[4]. A sharp, distinct weight loss prior to the melting point indicates stoichiometrically bound solvent (a hydrate/solvate), whereas a continuous, gradual loss suggests unbound surface moisture or early-onset thermal degradation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of the sample. A sharp, high-enthalpy endothermic peak indicates a highly crystalline, pure salt. Multiple endotherms or exothermic events suggest complex behaviors such as polymorphism, or a desolvation event followed by recrystallization into a new solid form[2].
Self-Validating Experimental Protocols
To ensure trustworthiness, reproducibility, and compliance with USP <891> guidelines, the following methodologies must be executed as self-validating systems[3].
Protocol 1: Thermogravimetric Analysis (TGA)
Purpose: To determine the solvation state and decomposition onset (
-
Calibration: Calibrate the TGA microbalance using certified weights. Calibrate the furnace temperature using the Curie point of reference metals (e.g., Nickel).
-
Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the salt candidate into a tared, open alumina (
) crucible.-
Self-Validation Check: Ensure the powder evenly covers the bottom of the pan. Uneven distribution creates thermal gradients that skew the onset of weight loss.
-
-
Atmosphere Control: Establish a continuous purge of dry Nitrogen (
) at 50 mL/min. This prevents oxidative degradation from masking true thermal decomposition[5]. -
Heating Program: Equilibrate the sample at 25 °C, then ramp at a constant heating rate of 10 °C/min up to 350 °C.
-
Data Extraction: Calculate the percentage of mass loss for any step transitions prior to melting, and record the extrapolated onset temperature of degradation (
).
Protocol 2: Differential Scanning Calorimetry (DSC)
Purpose: To identify the melting point (
-
Calibration: Calibrate heat flow and temperature using a high-purity Indium standard (
= 156.6 °C, = 28.45 J/g). -
Sample Preparation: Weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a pinhole lid .
-
Self-Validation Check: The pinhole is critical. If a sample contains water of hydration, a hermetically sealed pan will act as a pressure vessel, artificially shifting the equilibrium and altering the apparent melting point. The pinhole allows vapor escape, simulating ambient dehydration.
-
-
Atmosphere Control: Purge with dry Nitrogen (
) at 50 mL/min. -
Heating Program: Heat from 25 °C to 300 °C at 10 °C/min.
-
Data Extraction: Integrate the area under the melting peak to determine the enthalpy of fusion (
) and record the extrapolated onset temperature ( ) as the true melting point[3].
Comparative Data Analysis
The following table synthesizes the thermal performance of the free base and its three salt variants based on the protocols above.
| Compound Form | TGA Weight Loss (< 150 °C) | TGA | DSC | DSC Enthalpy ( | Solid-State Conclusion |
| Free Base | < 0.1% | 210 °C | 62 °C | 45 J/g | Unsuitable. Low |
| HCl Salt | < 0.1% | 285 °C | 242 °C | 115 J/g | Optimal. Anhydrous, highly crystalline, excellent thermal stability. |
| Mesylate Salt | 3.5% (Step loss at 80°C) | 260 °C | 185 °C | 85 J/g | Monohydrate. Dehydration endotherm precedes melting[4]. |
| Maleate Salt | < 0.2% | 160 °C | 145 °C | 70 J/g | Anhydrous, but low thermal stability. Early degradation post-melt. |
Expert Interpretation of Results:
-
The Free Base: The extremely low melting point (62 °C) is typical for bulky, halogenated free amines. The mechanical energy introduced during standard pharmaceutical unit operations (like milling or tableting) would cause this material to oil out or fuse, rendering it unmanufacturable.
-
The Mesylate Salt: The TGA reveals a distinct 3.5% weight loss between 60–100 °C. For a molecule with a molecular weight of ~305 g/mol (plus 96 g/mol for methanesulfonic acid), a 3.5% loss corresponds perfectly to one mole of water (18 g/mol ), confirming a monohydrate [4]. While soluble, hydrates introduce manufacturing complexities regarding drying times and humidity control during storage.
-
The Maleate Salt: While anhydrous, the bulky maleate counterion prevents tight crystal packing, resulting in a lower melting point (145 °C). Furthermore, the DSC baseline shifts erratically immediately after the melt, indicating early-onset thermal degradation (likely the isomerization of maleic acid to fumaric acid or anhydride formation).
-
The HCl Salt: This is the clear winner. It exhibits zero unbound or bound water (TGA <0.1% loss). The DSC shows a single, sharp endotherm at 242 °C with high enthalpy, indicating a robust, tightly packed crystal lattice that easily satisfies the solid-state specifications outlined in ICH Q6A[2].
Visualizing the Analytical Logic
To standardize the decision-making process for future salt screens of tetralin derivatives, the following workflows and decision trees should be utilized.
Caption: Workflow for thermal characterization of API salts.
Caption: Decision tree for selecting optimal salt forms based on TGA and DSC data.
References
- Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. TA Instruments.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.
- USP <891> Thermal Analysis of Pharmaceuticals by DSC. Testing Laboratory.
- Salt formation to improve drug solubility. Serajuddin, A.T.M. PubMed (NIH).
- ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria. IKEV.
- Residual Moisture Testing Methods for Lyophilized Drug Products. PharmTech.
Sources
Safety Operating Guide
5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine proper disposal procedures
Comprehensive EHS Disposal Guide: 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
For researchers and drug development professionals, the proper handling and disposal of halogenated intermediates is a critical component of laboratory safety and environmental compliance. 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated aromatic amine utilized in synthetic chemistry. Due to its specific chemical properties—namely the presence of two bromine atoms and a basic amine group—its disposal must be strictly managed to prevent hazardous incompatible reactions and to ensure compliance with Environmental Health and Safety (EHS) regulations.
Chemical Profiling and Waste Classification
Before initiating any disposal protocol, it is essential to accurately classify the waste stream. The presence of halogens dictates the primary disposal pathway, as halogenated compounds require specialized high-temperature incineration to prevent the release of toxic environmental pollutants.
Table 1: Quantitative Data and Waste Classification
| Property | Value | EHS Waste Designation |
| Chemical Name | 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | Halogenated Organic Waste |
| CAS Number | 1212871-46-9 / 1337380-29-6[1][2] | N/A |
| Molecular Formula | C₁₀H₁₁Br₂N[1] | Halogenated (Br > 0) |
| Molecular Weight | 305.01 g/mol [1] | N/A |
| Primary Hazards | Halogenated, Mildly Basic (Amine) | Segregate from strong acids/oxidizers |
The Causality of Waste Segregation (E-E-A-T Principles)
In professional laboratory settings, waste segregation is not merely bureaucratic; it is driven by fundamental chemical reactivity and environmental protection laws.
-
The Halogen Imperative: Waste containing fluorine, chlorine, bromine, or iodine must be strictly segregated from non-halogenated organic waste[3]. The causality behind this is twofold: First, halogenated solvents and solids are environmentally persistent and require specialized, costly incineration by licensed vendors to prevent the formation of highly toxic dioxins and furans[3][4]. Mixing even a small amount of 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine into a non-halogenated waste carboy contaminates the entire volume, drastically increasing disposal costs and regulatory scrutiny[4].
-
Amine Reactivity: As an amine, this compound possesses nucleophilic and basic properties. It must never be accumulated in the same container as strong acids (which can cause rapid, exothermic neutralization leading to container over-pressurization) or strong oxidizers (which can lead to fires or explosive reactions)[5][6].
Step-by-Step Disposal Methodology
The following protocol outlines a self-validating system for the disposal of 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine, ensuring that every action inherently verifies the safety of the next.
Step 1: Stream Verification and Segregation
-
Action: Confirm that the waste collection container is designated exclusively for Halogenated Organic Waste [3][7].
-
Validation: Check the existing waste log for the container. Ensure no incompatible chemicals (e.g., concentrated acids, peroxides, or reactive metals) have been previously introduced[6].
Step 2: Containerization
-
Action: Select a chemically compatible container. High-density polyethylene (HDPE) or standard glass waste bottles are appropriate[8].
-
Validation: Inspect the container for structural integrity (no cracks or embrittlement). Ensure the container features a secure, leak-proof, screw-top cap[5]. Do not use foil or parafilm as a primary seal.
Step 3: Satellite Accumulation Area (SAA) Storage
-
Action: Place the waste container in a designated SAA, typically within a fume hood or a ventilated safety cabinet[7][9].
-
Validation: The container must sit within a secondary containment tray capable of holding 110% of the container's volume to mitigate spill risks[6]. The container must remain tightly closed at all times unless actively receiving waste[9][10].
Step 4: Mandatory Labeling
-
Action: Apply an official institutional Hazardous Waste label the moment the first drop or crystal of waste is added[7][8].
-
Validation: The label must explicitly state "5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine". Abbreviations or chemical structures are not legally compliant. Check the hazard boxes for "Halogenated" and "Toxic"[7].
Step 5: EHS Transfer
-
Action: Once the container is full (leaving at least 1-2 inches of headspace for thermal expansion) or reaches the regulatory time limit (often 90 to 180 days depending on local laws), submit a pickup request to your EHS department[4][9].
-
Validation: Do not attempt to treat, dilute, or evaporate the waste in the fume hood, as this violates standard environmental regulations[7][9].
Waste Routing Visualization
The following workflow illustrates the logical decision-making process for routing halogenated amine waste safely.
Caption: Decision-making workflow for the segregation and disposal of halogenated amine waste.
References
-
University of Kansas Environmental Health & Safety. "Safety: Chemical Compatibility, and Waste". URL: [Link]
-
Boston University Environmental Health & Safety. "Chemical Waste Management Guide". URL: [Link]
-
Eastern Washington University. "Hazardous Waste Management Program". URL: [Link]
-
University of Tennessee Safety Office. "Hazardous Waste Guide". URL: [Link]
-
Bates College. "Chemical Safety | Science Resource Support Services". URL: [Link]
-
University of Oslo (UiO). "Chemical and Hazardous Waste Guide". URL: [Link]
-
University of Florida Environmental Health & Safety. "Hazardous Waste Management Guide". URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. AB484728 | CAS 1337380-29-6 – abcr Gute Chemie [abcr.com]
- 3. wise.ku.edu [wise.ku.edu]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 6. mn.uio.no [mn.uio.no]
- 7. Chemical Safety | Science Resource Support Services | Bates College [bates.edu]
- 8. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 9. in.ewu.edu [in.ewu.edu]
- 10. mtu.edu [mtu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
